molecular formula C20H24N2O6 B3025812 Nisoldipine-d6

Nisoldipine-d6

Cat. No.: B3025812
M. Wt: 394.5 g/mol
InChI Key: VKQFCGNPDRICFG-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nisoldipine-d6 is intended for use as an internal standard for the quantification of nisoldipine by GC- or LC-MS. Nisoldipine is a calcium channel inhibitor. It binds to calcium channels in isolated rat ventricular membranes (Kd = 0.04 nM) and inhibits calcium uptake by smooth muscle cells. Nisoldipine inhibits acetylcholine-induced contraction of isolated rabbit coronary arteries (IC50 = 0.03 nM). In vivo, nisoldipine (3 mg/kg) reduces ventricular tachycardia and fibrillization and increases survival in a rat model of ventricular arrhythmias induced by myocardial ischemia. Dietary administration of nisoldipine (50-100 mg/kg) reduces systolic blood pressure in spontaneously hypertensive rats. Formulations containing nisoldipine have been used in the treatment of hypertension.>

Properties

IUPAC Name

3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFCGNPDRICFG-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nisoldipine-d6: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Nisoldipine-d6, a deuterated analog of the calcium channel blocker Nisoldipine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Identity and Structure

This compound is the isotopically labeled version of Nisoldipine, where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the isobutyl group, which enhances its utility as an internal standard in quantitative bioanalytical assays.

The chemical structure of this compound is:

  • IUPAC Name: 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

  • Synonyms: Nisoldipine D6, 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2][3]

The core structure is a 1,4-dihydropyridine ring, which is characteristic of this class of calcium channel blockers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical method development. As specific experimental data for the deuterated form is limited, the properties of the parent compound, Nisoldipine, are provided as a close reference. Deuterium substitution has a minimal impact on most bulk physical properties.

Table 1: Physicochemical Properties of Nisoldipine and this compound

PropertyThis compoundNisoldipine
CAS Number 1285910-03-3[2][4]63675-72-9
Molecular Formula C20H18D6N2O6C20H24N2O6
Molecular Weight 394.46 g/mol 388.42 g/mol
Appearance SolidYellow crystalline substance
Melting Point Not explicitly reported151-152 °C
Solubility Soluble in AcetonitrilePractically insoluble in water; Soluble in ethanol; Soluble in DMSO and DMF
Purity ≥95%, ≥99% deuterated forms (d1-d6)≥99%

Mechanism of Action and Signaling Pathway

Nisoldipine, the parent compound of this compound, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway for Nisoldipine's action is depicted below:

Nisoldipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Facilitates Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation Inhibition leads to Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Results in Vasodilation Vasodilation Relaxation->Vasodilation Results in Nisoldipine Nisoldipine Nisoldipine->L_type_Ca_Channel Binds and Inhibits

Nisoldipine's mechanism of action on vascular smooth muscle cells.

Experimental Protocols

Representative Synthesis of a Dihydropyridine (Hantzsch Synthesis)

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce dihydropyridine rings. A deuterated analog like this compound would be synthesized by using a deuterated starting material, in this case, deuterated isobutanol to form the corresponding deuterated β-keto ester.

Reaction Scheme:

Hantzsch_Synthesis Aldehyde 2-Nitrobenzaldehyde Dihydropyridine This compound Aldehyde->Dihydropyridine BetaKetoester1 Methyl acetoacetate BetaKetoester1->Dihydropyridine BetaKetoester2 Isobutyl-d6 acetoacetate BetaKetoester2->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Plus1 + Plus2 + Plus3 +

General Hantzsch synthesis scheme for this compound.

Illustrative Protocol:

  • Preparation of Isobutyl-d6 Acetoacetate: React deuterated isobutanol (isobutanol-d6) with diketene to yield isobutyl-d6 acetoacetate.

  • Condensation Reaction: In a round-bottom flask, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), isobutyl-d6 acetoacetate (1 equivalent), and a source of ammonia such as ammonium hydroxide (excess) in a suitable solvent like methanol or ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final crystalline product.

Quantification of Nisoldipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical bioanalytical method for the quantification of Nisoldipine in a biological matrix, utilizing this compound to correct for matrix effects and variations in extraction and ionization.

Table 2: LC-MS/MS Parameters for Nisoldipine Analysis

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 40 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Monitored Transitions Nisoldipine: [M+H]+ → fragment ion(s)this compound: [M+D]+ → fragment ion(s)

Experimental Workflow:

LCMS_Workflow Sample_Prep 1. Sample Preparation (Plasma Spiking with this compound) Extraction 2. Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample_Prep->Extraction Evaporation 3. Evaporation of Organic Layer Extraction->Evaporation Reconstitution 4. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 5. HPLC Injection Reconstitution->Injection Separation 6. Chromatographic Separation Injection->Separation Ionization 7. Electrospray Ionization Separation->Ionization Detection 8. MS/MS Detection (Selected Reaction Monitoring) Ionization->Detection Quantification 9. Quantification (Ratio of Nisoldipine to this compound) Detection->Quantification

Workflow for the quantification of Nisoldipine using LC-MS/MS.

Detailed Protocol:

  • Sample Preparation: To a 1 mL aliquot of human plasma, add a known concentration of this compound solution (internal standard).

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system and acquire data in the selected reaction monitoring (SRM) mode.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Nisoldipine to this compound against the concentration of Nisoldipine standards. The concentration of Nisoldipine in the plasma samples is then determined from this calibration curve.

Conclusion

This compound is an essential tool for the accurate quantification of Nisoldipine in biological matrices. Its synthesis is based on established chemical principles, and its application in analytical methods like LC-MS/MS is critical for pharmacokinetic and drug metabolism studies. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and relevant experimental methodologies for researchers and professionals in the pharmaceutical sciences.

References

Synthesis and Characterization of Nisoldipine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Nisoldipine-d6, a deuterated isotopologue of the calcium channel blocker Nisoldipine. Stable isotope-labeled compounds such as this compound are essential internal standards for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic research.[1][2] This document outlines a probable synthetic route, detailed characterization methodologies, and the presentation of key analytical data.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker utilized in the management of hypertension.[3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[3] this compound is the deuterium-labeled version of Nisoldipine, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically similar to Nisoldipine but has a higher molecular weight, allowing for its differentiation in mass spectrometry.[1] Consequently, this compound is an ideal internal standard for the accurate quantification of Nisoldipine in biological matrices.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature due to its proprietary nature as a commercial analytical standard. However, a plausible synthetic route can be extrapolated from the well-established Hantzsch dihydropyridine synthesis, utilizing a deuterated starting material. The six deuterium atoms in this compound are located on the isobutyl group.

A likely precursor for the introduction of the deuterated moiety is isobutanol-d7 or a similarly deuterated isobutyl acetoacetate. The general Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and an amine (in this case, ammonia or an ammonium salt).

Proposed Synthetic Pathway:

The synthesis would proceed via a multi-component reaction involving:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Deuterated isobutyl acetoacetate (prepared from isobutanol-d7)

  • Ammonia or an ammonium salt

The following diagram illustrates the logical workflow of the proposed synthesis.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reaction Core Reaction cluster_product Final Product A 2-Nitrobenzaldehyde F Hantzsch Dihydropyridine Synthesis A->F B Methyl Acetoacetate B->F C Isobutanol-d7 E Deuterated Isobutyl Acetoacetate C->E Esterification D Ammonia Source D->F E->F G This compound F->G Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the Hantzsch synthesis:

  • Preparation of Deuterated Isobutyl Acetoacetate: Isobutanol-d7 is reacted with diketene or transesterified with ethyl acetoacetate under acidic or basic conditions to yield isobutyl-d7 acetoacetate. The product is purified by distillation.

  • Hantzsch Condensation: A mixture of 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), isobutyl-d7 acetoacetate (1 equivalent), and a source of ammonia (e.g., ammonium hydroxide or ammonium acetate) in a suitable solvent (e.g., ethanol or methanol) is refluxed for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physical and Chemical Properties
PropertyValue
Chemical Name 3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₀H₁₈D₆N₂O₆
Molecular Weight 394.5 g/mol
CAS Number 1285910-03-3
Appearance Yellow crystalline solid
Solubility Soluble in acetonitrile and methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.

  • ¹H-NMR: The ¹H-NMR spectrum of this compound will be similar to that of Nisoldipine, with the notable absence of signals corresponding to the isobutyl protons. The integration of the remaining proton signals should be consistent with the structure.

  • ¹³C-NMR: The ¹³C-NMR spectrum will show signals for all 20 carbon atoms. The signals for the carbons bearing deuterium atoms will be observed as multiplets due to C-D coupling.

  • ²H-NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterated isobutyl group, confirming the presence and location of the deuterium atoms.

Table of Expected ¹H-NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)
-CH₃ (C2, C6)~2.3
-OCH₃~3.6
H-4~5.8
-NH~5.9
Aromatic Protons7.2 - 7.6
Isobutyl Protons (-CH₂-, -CH-) Absent
Isobutyl Methyl Protons (-CH₃) Absent
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.

  • Electrospray Ionization (ESI-MS): This technique is typically used to determine the molecular weight. The expected [M+H]⁺ ion for this compound is m/z 395.5.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass determination, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pattern of the molecule, which can be compared to that of unlabeled Nisoldipine to ensure structural integrity.

Table of Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺395.5
[M+Na]⁺417.5
Major Fragments
[M+H - H₂O]⁺377.5
[M+H - NO₂]⁺349.5
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound.

Experimental Protocol:

A validated HPLC method for Nisoldipine can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer) in isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of 238 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is determined by the area percentage of the principal peak relative to all other peaks in the chromatogram.

Table of Typical HPLC Parameters and Expected Results:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Water (40:40:20)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Retention Time ~5-7 minutes
Purity ≥98%
Isotopic Purity ≥99% deuterated forms (d₁-d₆)

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in the quantification of Nisoldipine in biological samples such as plasma or serum. The following workflow outlines its use in a typical LC-MS/MS bioanalytical assay.

G A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Quantification (Ratio of Nisoldipine to This compound Peak Areas) D->E

Caption: Bioanalytical workflow using this compound.

Conclusion

This compound is a critical tool for researchers and drug development professionals involved in the study of Nisoldipine. Its synthesis, while not publicly detailed, can be reasonably assumed to follow the Hantzsch dihydropyridine synthesis using a deuterated precursor. Thorough characterization by NMR, MS, and HPLC is essential to confirm its identity, purity, and isotopic enrichment, ensuring its suitability as an internal standard for accurate and precise bioanalytical quantification. This guide provides a framework for understanding the synthesis and characterization of this important analytical standard.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Nisoldipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Nisoldipine-d6 as an internal standard in the quantitative bioanalysis of Nisoldipine. We delve into the core principles that establish deuterated standards as the benchmark for accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides a comprehensive overview of Nisoldipine's mechanism of action, detailed experimental protocols for its quantification, and a comparative analysis of internal standard performance, underscoring the superiority of stable isotope-labeled standards.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical methods, particularly those employing LC-MS/MS, are susceptible to variations at multiple stages, including sample preparation, chromatographic separation, and ionization efficiency.[1][2][3] Internal standards (IS) are indispensable for mitigating these variabilities. An ideal internal standard is a compound with physicochemical properties closely mirroring the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to robust and reliable data.[1][2]

Nisoldipine: Mechanism of Action as a Calcium Channel Blocker

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension. Its therapeutic effect is achieved by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the calcium-dependent contractile processes of these cells, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. Nisoldipine exhibits a greater potency for vascular smooth muscle than for cardiac muscle, which minimizes its negative inotropic effects.

The signaling pathway for Nisoldipine's action is initiated by its binding to the L-type calcium channels on the cell membrane of vascular smooth muscle. This binding stabilizes the channels in an inactive conformation, thereby reducing the probability of them opening in response to depolarization. The subsequent decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and vasodilation.

Nisoldipine_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_Channel L-type Calcium Channel Ca_Intracellular Ca_Channel->Ca_Intracellular Influx Blocked Nisoldipine Nisoldipine Nisoldipine->Ca_Channel Binds and Inhibits Ca_Extracellular Ca_Extracellular->Ca_Channel Influx Contraction Muscle Contraction Ca_Intracellular->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Figure 1: Signaling pathway of Nisoldipine's mechanism of action.

This compound: The Superior Internal Standard

The "gold standard" for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte. This compound, in which six hydrogen atoms in the Nisoldipine molecule have been replaced with deuterium, is an exemplary SIL-IS.

Mechanism of Action as an Internal Standard:

The core principle behind the efficacy of this compound lies in its near-identical physicochemical properties to Nisoldipine. Deuterium substitution results in a negligible change in polarity, pKa, and volatility. Consequently, this compound exhibits the following behaviors that are crucial for an internal standard:

  • Co-elution: It co-elutes with Nisoldipine during liquid chromatography, ensuring that both compounds experience the same chromatographic conditions and any temporal variations in instrument response.

  • Similar Extraction Recovery: It behaves identically to Nisoldipine during sample preparation procedures like protein precipitation or liquid-liquid extraction, thus compensating for any analyte loss.

  • Comparable Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression (matrix effects) as Nisoldipine in the mass spectrometer's ion source.

The only significant difference between Nisoldipine and this compound is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between them. By maintaining a constant concentration of this compound across all samples, any variations in the analytical process that affect the analyte will also proportionally affect the internal standard. The ratio of their peak areas therefore remains constant, providing a highly accurate and precise measure of the analyte's concentration.

Data Presentation: Comparative Performance of Internal Standards

Validation ParameterStructural Analog IS (e.g., Nimodipine)Deuterated IS (this compound) - Expected Performance
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mLPotentially lower due to improved signal-to-noise
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Extraction Recovery Variable, analyte and IS may differ slightlyHighly consistent between analyte and IS
Matrix Effect (%CV) Can be significant and variableMinimized due to co-elution and identical ionization behavior

Note: The data for the structural analog IS is based on published literature. The expected performance for this compound is based on the well-documented advantages of stable isotope-labeled internal standards in bioanalysis.

Experimental Protocols

The following are detailed methodologies for the quantification of Nisoldipine in human plasma using this compound as an internal standard, synthesized from established bioanalytical methods for dihydropyridine calcium channel blockers.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Nisoldipine from plasma.

  • Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of human plasma sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing and Incubation: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation. Incubate at 4°C for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water).

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Nisoldipine.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Gradient 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 60% B and equilibrate for 1 minute
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nisoldipine 389.2270.115
This compound 395.2276.115

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for using an internal standard and the comparative logic between deuterated and structural analog internal standards.

Bioanalytical_Workflow Sample Biological Sample (Plasma) Spike_IS Spike with this compound (IS) Sample->Spike_IS Preparation Sample Preparation (Protein Precipitation) Spike_IS->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Concentration Analyte Concentration Data_Analysis->Concentration

Figure 2: A typical bioanalytical workflow using an internal standard.

IS_Comparison cluster_Deuterated This compound (Deuterated IS) cluster_Analog Structural Analog IS D_Chem Chemically Identical D_Coelute Co-elutes with Analyte D_Chem->D_Coelute D_Matrix Identical Matrix Effects D_Coelute->D_Matrix D_Result High Accuracy & Precision D_Matrix->D_Result A_Chem Chemically Similar A_Coelute May have different retention time A_Chem->A_Coelute A_Matrix Different Matrix Effects A_Coelute->A_Matrix A_Result Lower Accuracy & Precision A_Matrix->A_Result

References

A Technical Guide to Sourcing Nisoldipine-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Nisoldipine-d6, a critical internal standard for the accurate quantification of the calcium channel blocker Nisoldipine in research and preclinical studies. This document offers a detailed comparison of commercial suppliers, guidance on selection, and a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Commercial Supplier Landscape for this compound

The procurement of high-quality, reliable deuterated standards is paramount for the integrity of quantitative bioanalytical studies. Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from prominent vendors to facilitate an informed selection process.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Cayman Chemical 1285910-03-3≥99% deuterated forms (d1-d6)[1]1 mg, 5 mg, 10 mgInquire
MedChemExpress HY-114009S>98%1 mg, 5 mg, 10 mg$1090 (for 1 mg)[2]
CP Lab Safety C20H18D6N2O699%+ deuterated forms (d1-d6)[3]1 mg[3]Inquire
Simson Pharma N270005Custom SynthesisCustomInquire
LGC Standards TRC-H950802-1MGNot specified1 mg, 10 mgInquire
Veeprho DVE001443Not specifiedInquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

Workflow for Selecting a this compound Supplier

The selection of an appropriate supplier for this compound should be a systematic process based on several critical factors beyond just the price. The following diagram illustrates a logical workflow to guide researchers in this process.

Supplier_Selection_Workflow start Define Research Requirements purity Purity & Isotopic Enrichment start->purity quantity Required Quantity start->quantity timeline Project Timeline start->timeline search Identify Potential Suppliers purity->search quantity->search timeline->search request_info Request Quotes & Certificates of Analysis (CoA) search->request_info compare Compare Suppliers request_info->compare select Select Optimal Supplier compare->select purchase Purchase & Procure select->purchase

Caption: A logical workflow for the selection of a commercial this compound supplier.

Foundational Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS

This compound is primarily utilized as an internal standard (IS) in analytical methods to correct for variability in sample preparation and instrument response. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte (Nisoldipine) and exhibits similar ionization efficiency, leading to more accurate and precise quantification.

I. Materials and Reagents
  • This compound (from selected supplier)

  • Nisoldipine analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

II. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nisoldipine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Nisoldipine stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into all samples (calibration standards, quality controls, and unknown samples).

III. Sample Preparation (Protein Precipitation Example)
  • To 100 µL of the biological matrix, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

IV. LC-MS/MS Instrumentation and Conditions (Illustrative)
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of Nisoldipine from matrix components.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nisoldipine: Q1/Q3 transition (e.g., m/z 389.2 -> 315.1)

      • This compound: Q1/Q3 transition (e.g., m/z 395.2 -> 321.1)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

V. Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Nisoldipine to this compound against the concentration of the calibration standards.

  • Determine the concentration of Nisoldipine in unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Nisoldipine

Nisoldipine functions as a calcium channel blocker, specifically targeting L-type calcium channels. The following diagram illustrates its mechanism of action.

Nisoldipine_Signaling_Pathway Nisoldipine Nisoldipine L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Nisoldipine->L_type_Ca_Channel blocks Ca_Influx Calcium Influx Vasodilation Vasodilation Nisoldipine->Vasodilation leads to L_type_Ca_Channel->Ca_Influx mediates Contraction Muscle Contraction Ca_Influx->Contraction induces BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering results in

Caption: Mechanism of action of Nisoldipine as an L-type calcium channel blocker.

This technical guide provides a foundational resource for researchers sourcing and utilizing this compound. For specific applications, further optimization of experimental protocols is recommended. Always refer to the supplier's Certificate of Analysis for detailed information on the specific lot of material procured.

References

In-Depth Technical Guide to Nisoldipine-d6: Properties, Analysis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nisoldipine-d6, a deuterated isotopologue of the calcium channel blocker Nisoldipine. It covers its fundamental chemical properties, detailed protocols for its use as an internal standard in bioanalytical methods, and a thorough examination of the mechanism of action of its parent compound, Nisoldipine.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Nisoldipine, primarily utilized as an internal standard in quantitative mass spectrometry-based analyses. The incorporation of six deuterium atoms provides a distinct mass shift from the parent compound, enabling precise and accurate quantification in complex biological matrices.

PropertyValue
CAS Number 1285910-03-3
Molecular Formula C₂₀H₁₈D₆N₂O₆

Quantitative Analysis of Nisoldipine using this compound

This compound is the preferred internal standard for the quantification of Nisoldipine in biological samples, such as plasma, due to its similar chemical and physical properties to the analyte, ensuring comparable extraction efficiency and ionization response in mass spectrometry.

Experimental Protocol: LC-MS/MS Quantification of Nisoldipine in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nisoldipine in human plasma using this compound as an internal standard.

1. Preparation of Standard and Internal Standard Solutions:

  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the Nisoldipine stock solution with a mixture of methanol and water to prepare a series of calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into plasma samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Nisoldipine and this compound.

The following diagram illustrates the general workflow for this analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

LC-MS/MS Analytical Workflow

Mechanism of Action of Nisoldipine

Nisoldipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects, primarily the lowering of blood pressure, by targeting L-type calcium channels in vascular smooth muscle cells.[1][2]

Signaling Pathway of Nisoldipine in Vascular Smooth Muscle

The influx of extracellular calcium ions (Ca²⁺) through L-type calcium channels is a critical step in the contraction of vascular smooth muscle.[3][4] Increased intracellular Ca²⁺ leads to the formation of a Ca²⁺-Calmodulin complex. This complex then activates Myosin Light Chain Kinase (MLCK), which in turn phosphorylates the myosin light chain.[3] This phosphorylation event enables the interaction between actin and myosin filaments, resulting in muscle contraction and vasoconstriction.

Nisoldipine, by blocking the L-type calcium channels, inhibits the initial influx of Ca²⁺. This reduction in intracellular Ca²⁺ concentration prevents the activation of the Ca²⁺-Calmodulin-MLCK pathway, leading to a decrease in myosin light chain phosphorylation. Consequently, the vascular smooth muscle relaxes, causing vasodilation and a reduction in blood pressure.

The following diagram depicts this signaling pathway.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ca_ext Ca²⁺ ltcc L-type Ca²⁺ Channel ca_ext->ltcc ca_int Ca²⁺ ltcc->ca_int relaxation Vasodilation ltcc->relaxation calmodulin Calmodulin ca_int->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck_inactive MLCK (inactive) ca_calmodulin->mlck_inactive mlck_active MLCK (active) mlck_inactive->mlck_active activates mlc Myosin Light Chain mlck_active->mlc mlc_p Phosphorylated Myosin Light Chain contraction Vasoconstriction mlc_p->contraction mlc->mlc_p phosphorylates nisoldipine Nisoldipine nisoldipine->ltcc inhibits

Nisoldipine's Mechanism of Action

Pharmacokinetic Data of Nisoldipine

The following table summarizes key pharmacokinetic parameters of Nisoldipine.

ParameterValueReference
Bioavailability ~5%
Protein Binding >99%
Metabolism Extensively hepatic (CYP3A4)
Half-life 7-12 hours
Excretion Primarily renal (as metabolites)

This technical guide provides foundational information for researchers and professionals working with this compound and Nisoldipine. The detailed experimental protocol and the elucidated signaling pathway offer practical guidance and a deeper understanding of this important cardiovascular therapeutic agent and its analytical standard.

References

Nisoldipine and its Deuterated Analog: A Technical Guide to Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nisoldipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] Like many drugs in its class, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in low bioavailability.[3][4] This metabolic vulnerability presents an opportunity for therapeutic enhancement through deuteration. The substitution of hydrogen with its stable isotope, deuterium, at key metabolic sites can slow down the rate of enzymatic degradation due to the kinetic isotope effect (KIE).[5] This technical guide provides a comprehensive overview of the rationale, experimental methodologies, and comparative analysis of the parent drug, nisoldipine, versus a strategically deuterated analog. By leveraging the KIE, a deuterated version of nisoldipine could exhibit an improved pharmacokinetic profile, potentially leading to lower dosing, reduced inter-individual variability, and an enhanced therapeutic index. This document outlines the core principles, detailed experimental protocols for a comparative assessment, and expected outcomes, offering a roadmap for the development and evaluation of a next-generation, deuterated nisoldipine.

Nisoldipine: Mechanism of Action and Metabolism

Nisoldipine is a potent vasodilator that functions by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle through L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation, decreased peripheral vascular resistance, and a subsequent reduction in blood pressure.

The clinical efficacy of nisoldipine is significantly influenced by its pharmacokinetic profile. The drug is well-absorbed after oral administration, but its absolute bioavailability is low, in the range of 4-8%. This is primarily due to extensive first-pass metabolism in the gut wall and liver. The primary enzyme responsible for the metabolism of nisoldipine is CYP3A4. The main metabolic pathways are:

  • Dehydrogenation of the dihydropyridine ring: This oxidation reaction leads to the formation of the corresponding pyridine analog.

  • Hydroxylation of the isobutyl ester side chain: This results in the formation of a hydroxylated metabolite which has been reported to possess about 10% of the pharmacological activity of the parent compound.

These metabolic "soft spots" are the prime targets for deuteration to enhance the drug's metabolic stability.

The Deuterium Kinetic Isotope Effect (KIE) in Drug Development

The substitution of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can lead to a significant reduction in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energy of the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken in the rate-determining step of a reaction.

In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in the enzymatic degradation of a drug by, for example, a cytochrome P450 enzyme, then replacing that hydrogen with deuterium can slow down the metabolic process. This can lead to:

  • Increased drug exposure (AUC): A slower rate of metabolism means the drug remains in the systemic circulation for a longer period.

  • Longer half-life (t½): The time it takes for the drug concentration to reduce by half is extended.

  • Lower clearance (CL): The rate at which the drug is removed from the body is reduced.

  • Potentially reduced formation of metabolites: This could be beneficial if a metabolite is associated with adverse effects.

The strategic deuteration of a drug molecule, therefore, presents a compelling approach to improving its pharmacokinetic properties without altering its fundamental pharmacodynamic activity.

Proposed Deuterated Nisoldipine Analog

Based on the known metabolic pathways of nisoldipine, a deuterated analog would be most effective if the deuterium atoms are placed at the sites of CYP3A4-mediated oxidation. The following is a proposed structure for a deuterated nisoldipine analog:

d-Nisoldipine: Deuteration at the isobutyl group and the dihydropyridine ring.

The rationale for these sites of deuteration is to directly impede the two primary metabolic pathways: hydroxylation of the isobutyl group and dehydrogenation of the dihydropyridine ring.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the expected changes in the pharmacokinetic parameters of a deuterated nisoldipine analog (d-Nisoldipine) compared to the parent drug. These are hypothetical values based on the principles of the kinetic isotope effect and would need to be confirmed experimentally.

Pharmacokinetic ParameterNisoldipine (Parent Drug)d-Nisoldipine (Deuterated Analog)Expected ChangeRationale
Half-life (t½) 7-12 hoursIncreasedSlower metabolism by CYP3A4 due to the KIE.
Area Under the Curve (AUC) Low (due to high first-pass metabolism)IncreasedReduced first-pass metabolism leads to greater systemic exposure.
Oral Bioavailability ~5%IncreasedA direct consequence of reduced first-pass metabolism.
Clearance (CL) HighDecreasedSlower enzymatic degradation leads to a lower rate of removal from the body.
Maximum Concentration (Cmax) VariablePotentially Increased or Delayed↔ / ↑Dependent on the rate of absorption versus the change in first-pass metabolism.
Metabolite Formation SignificantDecreasedSlower metabolism will result in a lower concentration of metabolites.

Experimental Protocols

A rigorous comparative analysis of nisoldipine and its deuterated analog requires a series of well-defined in vitro and in vivo experiments.

Synthesis of Deuterated Nisoldipine (d-Nisoldipine)

The synthesis of nisoldipine is typically achieved through the Hantzsch dihydropyridine synthesis. A proposed synthesis for d-Nisoldipine would adapt this method using deuterated starting materials.

Proposed Synthetic Scheme:

  • Synthesis of Deuterated Isobutyl Acetoacetate: This can be achieved through various methods, such as the reduction of a suitable precursor with a deuterium source like sodium borodeuteride or through base-catalyzed H/D exchange reactions.

  • Hantzsch Condensation: The deuterated isobutyl acetoacetate would then be used in the classical Hantzsch reaction with methyl acetoacetate, 2-nitrobenzaldehyde, and a source of ammonia to yield the deuterated dihydropyridine ring of d-Nisoldipine.

The final product would require purification by chromatography and characterization by NMR and mass spectrometry to confirm the position and extent of deuteration.

In Vitro Metabolism Studies

Objective: To compare the metabolic stability of nisoldipine and d-Nisoldipine in human liver microsomes.

Methodology:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding nisoldipine or d-Nisoldipine (final concentration, e.g., 1 µM) to the respective tubes.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are removed and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent drug (nisoldipine or d-Nisoldipine) remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent drug remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Objective: To confirm that the observed metabolic differences are specifically due to CYP3A4 and to determine the kinetic parameters of the interaction.

Methodology:

  • Incubation with Recombinant CYP3A4: The assay is performed similarly to the microsomal stability assay, but using recombinant human CYP3A4 enzymes instead of liver microsomes.

  • Kinetic Analysis: To determine the Michaelis-Menten kinetics, a range of substrate concentrations (nisoldipine and d-Nisoldipine) are incubated with the recombinant enzyme.

  • Data Analysis: The rate of substrate depletion or metabolite formation is measured, and the data are fitted to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance (CLint) is calculated as Vmax/Km.

Determination of the Kinetic Isotope Effect (KIE)

Objective: To quantify the magnitude of the deuterium KIE on the metabolism of nisoldipine.

Methodology:

The KIE can be determined by comparing the kinetic parameters obtained from the in vitro metabolism studies:

  • From Half-life: KIE = t½ (d-Nisoldipine) / t½ (Nisoldipine)

  • From Intrinsic Clearance: KIE = CLint (Nisoldipine) / CLint (d-Nisoldipine)

A KIE value significantly greater than 1 would confirm that the C-H bond cleavage is a rate-determining step in the metabolism of nisoldipine and that deuteration is effective in slowing this process.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of nisoldipine and d-Nisoldipine in an animal model (e.g., rats or mice).

Methodology:

  • Animal Dosing: A cohort of animals is divided into two groups. One group receives an oral dose of nisoldipine, and the other group receives an equimolar dose of d-Nisoldipine.

  • Blood Sampling: Blood samples are collected from the animals at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • LC-MS/MS Analysis: The concentrations of nisoldipine and d-Nisoldipine in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and oral bioavailability, using non-compartmental analysis.

Mandatory Visualizations

Signaling and Metabolic Pathways

Nisoldipine_Metabolism Nisoldipine Metabolism via CYP3A4 Nisoldipine Nisoldipine Dehydrogenated_Metabolite Dehydrogenated Metabolite (Pyridine Analog) Nisoldipine->Dehydrogenated_Metabolite CYP3A4 (Dehydrogenation) Hydroxylated_Metabolite Hydroxylated Metabolite (Isobutyl Side Chain) Nisoldipine->Hydroxylated_Metabolite CYP3A4 (Hydroxylation)

Caption: Metabolic pathway of nisoldipine mediated by CYP3A4.

Experimental Workflows

Caption: Experimental workflow for in vitro metabolism studies.

Logical Relationships

Deuteration_Logic Logical Relationship of Deuteration Deuteration Strategic Deuteration of Nisoldipine KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Slower_Metabolism Slower CYP3A4-Mediated Metabolism KIE->Slower_Metabolism Improved_PK Improved Pharmacokinetic Profile Slower_Metabolism->Improved_PK Increased_AUC Increased AUC Improved_PK->Increased_AUC Longer_HalfLife Longer Half-life Improved_PK->Longer_HalfLife Reduced_Clearance Reduced Clearance Improved_PK->Reduced_Clearance

Caption: The logical cascade from deuteration to improved pharmacokinetics.

Conclusion

The strategic deuteration of nisoldipine represents a promising avenue for the development of a therapeutically superior antihypertensive agent. By leveraging the deuterium kinetic isotope effect, it is hypothesized that a deuterated analog of nisoldipine will exhibit a significantly improved pharmacokinetic profile, characterized by increased bioavailability, a longer half-life, and reduced clearance. The experimental protocols detailed in this guide provide a robust framework for the comprehensive comparative analysis of nisoldipine and its deuterated counterpart. The successful validation of these hypotheses through the outlined in vitro and in vivo studies would pave the way for the clinical development of a novel, best-in-class dihydropyridine calcium channel blocker with the potential for enhanced efficacy and patient compliance.

References

Understanding the Mass Shift of Nisoldipine-d6 in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed for Nisoldipine-d6 in mass spectrometry, a critical aspect for its use as an internal standard in quantitative bioanalysis. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers and professionals in drug development and analytical science.

Introduction to Isotopic Labeling and Mass Spectrometry

In modern drug development and clinical research, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity, selectivity, and speed. A key component of robust LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS).

Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension, is often quantified using its deuterated analog, this compound. The incorporation of deuterium atoms into the Nisoldipine molecule results in a predictable increase in its mass, or a "mass shift," which is fundamental to its function as an internal standard. This guide will delve into the specifics of this mass shift and its implications for mass spectrometric analysis.

The Mass Shift of this compound

The core principle behind the utility of this compound as an internal standard lies in its mass difference compared to the unlabeled Nisoldipine. This mass shift is a direct result of the replacement of six hydrogen atoms with six deuterium atoms.

Chemical Structures and Molecular Weights

The chemical structure of Nisoldipine features an isobutyl ester group. In this compound, the six hydrogen atoms on the two methyl groups of this isobutyl moiety are replaced with deuterium.

CompoundChemical FormulaMolecular Weight ( g/mol )
NisoldipineC₂₀H₂₄N₂O₆388.42
This compoundC₂₀H₁₈D₆N₂O₆394.46

This substitution results in a mass increase of approximately 6 Daltons (Da) for this compound. This distinct mass difference allows the mass spectrometer to differentiate between the analyte (Nisoldipine) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, leading to similar chromatographic retention times and ionization efficiencies.

Mass Spectrometric Fragmentation and the Observed Mass Shift

Tandem mass spectrometry (MS/MS) is a powerful technique that involves the fragmentation of a selected precursor ion into product ions. This fragmentation pattern is characteristic of the molecule's structure and is used for quantification in Multiple Reaction Monitoring (MRM) mode.

Fragmentation of Nisoldipine

When analyzed by electrospray ionization (ESI) in positive mode, Nisoldipine typically forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 389.4. Upon collision-induced dissociation (CID) in the mass spectrometer, this precursor ion fragments into several characteristic product ions. Common fragmentation pathways for dihydropyridines like Nisoldipine involve the loss of the substituents on the dihydropyridine ring and ester cleavages.

Based on publicly available data and general fragmentation patterns of similar compounds, the following are plausible fragmentation pathways for Nisoldipine:

  • Loss of the isobutene group (C₄H₈) from the isobutyl ester: This results in a fragment with the carboxylic acid, which can then lose water.

  • Cleavage of the entire isobutyl ester group.

  • Loss of the nitro group from the phenyl ring.

A previously reported gas chromatography-mass spectrometry (GC-MS) analysis with electron-impact ionization identified major fragments at m/z 371.35 and 270.20[1]. In an LC-MS/MS setting with electrospray ionization, a precursor ion of [M+H]+ at m/z 389.1707 has been observed to produce fragment ions at m/z 357.1, 332.1, and 315.

Fragmentation of this compound and the Resulting Mass Shift

Crucially, the deuterium labels in this compound are located on the isobutyl group. Therefore, any fragment ion that retains this isobutyl group will exhibit a mass shift of +6 Da compared to the corresponding fragment of unlabeled Nisoldipine. Conversely, fragments that are formed by the loss of the entire deuterated isobutyl group will not show this mass shift.

The following table summarizes the expected mass shifts for the precursor and potential product ions of this compound.

IonNisoldipine (m/z)This compound (m/z)Mass Shift (Da)Annotation
[M+H]⁺389.4395.5+6Precursor Ion
Fragment 1333.1339.1+6[M+H - C₄H₈]⁺
Fragment 2270.2270.20Resulting from loss of the isobutyl ester

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

This differential fragmentation is the basis for the specificity of the LC-MS/MS assay. By monitoring a specific precursor-to-product ion transition for both Nisoldipine and this compound, analysts can achieve highly selective and accurate quantification.

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of Nisoldipine in biological matrices. The following is a representative experimental protocol synthesized from various published methods.

Sample Preparation

The goal of sample preparation is to extract Nisoldipine and this compound from the biological matrix (e.g., plasma, serum) and remove potential interferences.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of plasma sample, add the internal standard (this compound) and 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like formic acid (0.1%) or ammonium acetate to improve peak shape and ionization. A typical mobile phase composition is Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nisoldipine: 389.4 → [Product Ion m/z] (e.g., 333.1)

    • This compound: 395.5 → [Product Ion m/z + 6] (e.g., 339.1)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the logical workflow and the core principle of mass shift.

MassShiftPrinciple cluster_Nisoldipine Nisoldipine cluster_Nisoldipine_d6 This compound Niso Nisoldipine (C₂₀H₂₄N₂O₆) MW = 388.42 MassSpec Mass Spectrometer Niso->MassSpec Niso_d6 This compound (C₂₀H₁₈D₆N₂O₆) MW = 394.46 Niso_d6->MassSpec Data Distinct Signals (m/z difference) MassSpec->Data +6 Da Shift

Principle of Mass Shift Detection.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (PPT or LLE) Spike->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Bioanalytical Workflow for Nisoldipine.

Conclusion

The +6 Da mass shift of this compound is a well-defined and predictable consequence of its isotopic labeling. This distinct mass difference is the cornerstone of its application as an effective internal standard in LC-MS/MS-based bioanalysis. By understanding the principles of mass shift, fragmentation patterns, and the associated experimental protocols, researchers can develop and validate robust and reliable methods for the quantification of Nisoldipine in various biological matrices. This in-depth guide provides the necessary technical foundation for professionals in the field to confidently employ this compound in their research and development endeavors.

References

Solubility and Stability of Nisoldipine-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Nisoldipine-d6, a deuterated isotopologue of Nisoldipine, in common organic solvents. This compound is frequently utilized as an internal standard for the quantification of Nisoldipine in bioanalytical studies.[1][2] Understanding its behavior in solution is critical for ensuring the accuracy and reproducibility of experimental results. Due to the scarcity of publicly available data specific to this compound, this guide leverages data from its non-deuterated parent compound, Nisoldipine, as a scientifically justified proxy for physicochemical properties. The isotopic substitution of hydrogen with deuterium results in a negligible difference in solubility but can slightly alter the kinetics of metabolic and chemical degradation. This document outlines solubility parameters, stability considerations, and detailed experimental protocols for in-house assessment.

Introduction to this compound

Nisoldipine is a calcium channel blocker of the dihydropyridine class used in the treatment of hypertension.[3] Its deuterated analog, this compound, serves as an essential tool in pharmacokinetic and metabolic research, where it is used as a stable isotope-labeled internal standard for analyses by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The accuracy of such analytical methods depends on the precise preparation and stability of stock and working solutions, making knowledge of its solubility and stability profiles in organic solvents paramount.

Physicochemical properties such as solubility are not expected to differ significantly between a deuterated compound and its parent analogue. Therefore, the quantitative solubility data for Nisoldipine can be used as a reliable surrogate for this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a product information sheet indicates that it is "soluble" in acetonitrile. For quantitative estimates, the data for the parent Nisoldipine compound is highly representative. Nisoldipine is a yellow crystalline substance that is practically insoluble in water but soluble in several organic solvents.

Table 1: Quantitative Solubility of Nisoldipine in Various Solvents

SolventChemical FormulaMolar Mass ( g/mol )Solubility (approx.)Temperature
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13~30 mg/mLNot Specified
Dimethylformamide (DMF)C₃H₇NO73.09~30 mg/mLNot Specified
EthanolC₂H₅OH46.07~3 mg/mLNot Specified
AcetonitrileC₂H₃N41.05Soluble (Qualitative)Not Specified
MethanolCH₃OH32.04Soluble (Qualitative)Not Specified

Data for Nisoldipine is sourced from supplier technical documents and is presented as a close proxy for this compound. Qualitative data for this compound in Acetonitrile is from a supplier data sheet. Qualitative data for Nisoldipine in Methanol is from a published analytical method.

Stability Profile and Degradation Pathways

The stability of this compound, like its parent compound, is influenced by environmental factors, primarily light. As a member of the dihydropyridine class, Nisoldipine is known to be photosensitive, and exposure to daylight and UV radiation can lead to degradation. The primary degradation pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine derivative. Hydrolytic degradation is also a concern, particularly at alkaline pH.

When preparing and storing solutions of this compound, it is crucial to minimize exposure to light by using amber vials or containers wrapped in aluminum foil and to store solutions at recommended temperatures, typically 2-8°C for long-term storage. Stock solutions in organic solvents such as ethanol, DMSO, and DMF should be purged with an inert gas to prevent oxidation.

Table 2: Stability and Degradation Summary for Nisoldipine

ConditionDegradation PathwayKey Considerations
Light Exposure (Daylight/UV) Photo-oxidation of the dihydropyridine ring to form the pyridine analog.Solutions and solid material should be protected from light at all times. Use of amber glassware is mandatory.
pH (Aqueous/Mixed Solvents) Hydrolysis, particularly significant at alkaline pH (>8).Maintain neutral or slightly acidic conditions if aqueous buffers are used. Aqueous solutions are not recommended for storage beyond one day.
Temperature Can accelerate degradation rates.Store stock solutions refrigerated (2-8°C) or frozen for long-term stability.
Atmosphere Potential for oxidation.Purge solvent with an inert gas (e.g., nitrogen, argon) before preparing stock solutions.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound in organic solvents.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound solid to a clear glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent (e.g., acetonitrile, methanol) to the vial.

  • Equilibration: Tightly seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Protect the setup from light.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours. Alternatively, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known stock solution of this compound.

  • Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. Express the final result in mg/mL or mol/L.

Protocol for Stability Assessment in Organic Solvent

This protocol assesses the stability of this compound in a specific solvent under defined storage conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use amber volumetric flasks.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber HPLC vials and seal them tightly.

  • Storage Conditions: Divide the vials into different storage groups. For example:

    • Group A (Control): -20°C, protected from light.

    • Group B (Standard): 4°C, protected from light.

    • Group C (Accelerated): 25°C, protected from light.

    • Group D (Photostability): 25°C, exposed to controlled UV/visible light (as per ICH Q1B guidelines).

  • Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • Analysis: At each time point, retrieve one vial from each storage group. Allow it to equilibrate to room temperature. Analyze the sample by a stability-indicating HPLC method that can separate the parent peak from potential degradants.

  • Data Evaluation: Calculate the percentage of this compound remaining relative to the T=0 control sample. A compound is typically considered stable if the remaining percentage is within a defined limit (e.g., >95%). Monitor for the appearance and growth of degradation peaks.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

G cluster_solubility Solubility Determination Workflow S1 Add Excess this compound to Vial S2 Add Known Volume of Solvent S1->S2 S3 Equilibrate (24-48h) with Agitation S2->S3 S4 Separate Solid/Liquid (Centrifuge/Settle) S3->S4 S5 Sample & Dilute Supernatant S4->S5 S6 Quantify by HPLC/LC-MS S5->S6 S7 Calculate Solubility (mg/mL) S6->S7

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_stability Stability Assessment Workflow T1 Prepare Stock Solution in Amber Flask T2 Aliquot into Vials for Each Time Point T1->T2 T3 Store Vials under Defined Conditions T2->T3 T4 Analyze Samples at Predetermined Intervals (T=0, 24h, 1 wk, etc.) T3->T4 T5 Quantify Remaining Parent Compound via HPLC T4->T5 T6 Evaluate % Recovery vs. T=0 T5->T6

Caption: General Workflow for Stability Assessment Study.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nisoldipine in Human Plasma by LC-MS/MS Using Nisoldipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nisoldipine in human plasma. The method utilizes Nisoldipine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and clinical monitoring. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of nisoldipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Nisoldipine and this compound standards were of high purity (≥98%).

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Formic acid (LC-MS grade).

  • Human plasma (with anticoagulant).

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of nisoldipine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase B.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 30% B

    • 3.1-4.0 min: 30% B

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nisoldipine 389.2315.125
389.2357.115
This compound 395.2321.125
395.2363.115

Note: The collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal
Table 2: Precision and Accuracy Data
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (% Bias) (n=18)
Low 0.36.84.58.25.1
Medium 104.2-2.15.5-1.8
High 803.51.34.81.9

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Nisoldipine calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Nisoldipine.

Discussion

The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of nisoldipine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variabilities during sample processing and analysis. The simple protein precipitation sample preparation protocol is amenable to automation, making it suitable for large-scale clinical studies. The chromatographic conditions provide good separation of nisoldipine from endogenous plasma components with a short run time. The MRM transitions were selected for their specificity and sensitivity, allowing for a low limit of quantification.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of nisoldipine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of nisoldipine.

Application Note: Development and Validation of a Bioanalytical Method for Nisoldipine in Human Plasma Using Nisoldipine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel antagonist widely used in the treatment of hypertension and angina pectoris. Accurate and reliable quantification of Nisoldipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive bioanalytical method for the determination of Nisoldipine in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nisoldipine-d6, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3]

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, leading to similar extraction recovery and chromatographic behavior, thereby minimizing matrix effects.[4] This method is validated according to the general principles outlined in the FDA's bioanalytical method validation guidance to ensure reliability and reproducibility of the data.[5]

Experimental Protocols

Materials and Reagents
  • Nisoldipine analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (sourced from an accredited biobank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A C18 reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nisoldipine and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Low (LQC), Medium (MQC), and High (HQC) by spiking blank human plasma with the appropriate amount of Nisoldipine working standard solution.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Nisoldipine from plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.5 min (90% B), 3.6-5.0 min (30% B)
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nisoldipine: m/z 389.2 → 329.2; this compound: m/z 395.2 → 335.2 (Predicted)
Collision Energy Optimized for maximum signal intensity
Source Temperature 500°C
Ion Spray Voltage 5500 V

Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of Nisoldipine and this compound in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the concentration range of 0.1 to 100 ng/mL.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for QC samples.
Recovery Consistent and reproducible extraction recovery for Nisoldipine and this compound.
Matrix Effect The matrix factor should be consistent across different lots of plasma, with a coefficient of variation ≤ 15%.
Stability Nisoldipine is stable in plasma under various storage and handling conditions (bench-top, freeze-thaw, and long-term storage).

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Nisoldipine0.1 - 100≥ 0.995

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.195.0 - 105.0≤ 15.093.0 - 107.0≤ 18.0
LQC0.397.0 - 103.0≤ 10.096.0 - 104.0≤ 12.0
MQC1098.0 - 102.0≤ 8.097.5 - 102.5≤ 10.0
HQC8099.0 - 101.0≤ 7.098.5 - 101.5≤ 9.0

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: Experimental workflow for the bioanalytical method of Nisoldipine.

Validation_Process Method_Development Method Development Validation Method Validation Method_Development->Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Validation->Recovery_Matrix Stability Stability Validation->Stability Validated_Method Validated Method for Routine Use Selectivity->Validated_Method Linearity->Validated_Method Accuracy_Precision->Validated_Method Recovery_Matrix->Validated_Method Stability->Validated_Method

Caption: Logical relationship of the bioanalytical method validation process.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Nisoldipine in human plasma using its deuterated internal standard, this compound. The presented protein precipitation extraction procedure is simple and efficient, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method is validated to meet regulatory standards, making it suitable for use in clinical and preclinical studies requiring accurate determination of Nisoldipine concentrations.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Nisoldipine using Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of nisoldipine in biological matrices, specifically plasma, using Nisoldipine-d6 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.

Mechanism of Action of Nisoldipine

Nisoldipine exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3] The signaling pathway is depicted below.

Nisoldipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Allows Contraction Muscle Contraction & Vasoconstriction Ca_ion_in->Contraction Increased Blood Pressure Increased Blood Pressure Contraction->Increased Blood Pressure Nisoldipine Nisoldipine Nisoldipine->Blockade Extracellular Extracellular Ca²⁺ Extracellular->Ca_channel

Figure 1: Simplified signaling pathway of Nisoldipine's mechanism of action.

Experimental Protocols

Bioanalytical Method for Nisoldipine Quantification in Plasma

This protocol describes a robust and sensitive LC-MS/MS method for the determination of nisoldipine in human plasma, employing this compound as the internal standard.

3.1.1. Materials and Reagents

  • Nisoldipine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of plasma sample to the appropriately labeled tube.

  • Spike 10 µL of the working solution of this compound (internal standard) into all tubes except for the blank.

  • For calibration standards and QCs, add the corresponding spiking solutions of nisoldipine. For blank samples, add 10 µL of the vehicle solution.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

3.1.4. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 40% B, increase to 95% B over 2 min, hold for 1 min, return to initial conditions, and re-equilibrate for 1.5 min.
Column Temperature 40°C
Injection Volume 5 µL

3.1.5. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 10 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

3.1.6. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Nisoldipine 389.2313.1150
This compound 395.2319.1150

Note: The exact MRM transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following tables represent typical pharmacokinetic parameters that would be obtained from a study utilizing the described analytical method.

Table 1: Pharmacokinetic Parameters of Nisoldipine in Healthy Volunteers (Single Oral Dose)

ParameterMean ± SD
Cmax (ng/mL) 5.8 ± 2.1
Tmax (h) 2.5 ± 0.8
AUC₀₋t (ng·h/mL) 25.4 ± 9.7
AUC₀₋inf (ng·h/mL) 28.1 ± 10.5
t₁/₂ (h) 7.9 ± 2.3
Apparent Oral Clearance (CL/F) (L/h) 355.9 ± 128.6

Data are hypothetical and for illustrative purposes.

Table 2: Bioanalytical Method Validation Summary

ParameterResult
Linearity Range 0.1 - 50 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal and compensated by the internal standard
Extraction Recovery > 85%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in a typical pharmacokinetic study of nisoldipine.

Pharmacokinetic_Study_Workflow Study_Design Clinical Study Design (Dosing, Sampling Schedule) Dosing Nisoldipine Administration to Subjects Study_Design->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (≤ -70°C) Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data_Processing Pharmacokinetic Data Analysis Analysis->Data_Processing Reporting Final Report Generation Data_Processing->Reporting

Figure 2: Experimental workflow for a pharmacokinetic study of Nisoldipine.

Logical_Relationship Nisoldipine Nisoldipine (Analyte) Plasma Plasma Sample Nisoldipine->Plasma Nisoldipine_d6 This compound (Internal Standard) Nisoldipine_d6->Plasma LC_MS LC-MS/MS Quantification Plasma->LC_MS Ratio Peak Area Ratio (Analyte/IS) LC_MS->Ratio Concentration Nisoldipine Concentration Ratio->Concentration

References

Application Note and Protocol for Nisoldipine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a calcium channel blocker belonging to the dihydropyridine class, widely used in the management of hypertension. Accurate and reliable quantification of Nisoldipine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed protocols for the sample preparation of Nisoldipine in plasma using two common and effective techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). These methods are designed to be compatible with downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • Plasma: Human or animal plasma containing Nisoldipine.

  • Internal Standard (IS): Nimodipine or Nitrendipine are suitable internal standards.[1][2]

  • Solvents (HPLC or LC-MS grade):

    • Acetonitrile

    • Methanol

    • Ethyl Acetate

    • Toluene

  • Reagents:

    • Ammonium Formate

    • Formic Acid

    • Reagent-grade water

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Pipettes and tips

    • Autosampler vials

Experimental Protocols

Two primary methods for Nisoldipine sample preparation from plasma are detailed below. The choice of method may depend on the required sensitivity, sample throughput, and available equipment.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample.[3] This protocol is suitable for high-throughput analysis.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution (e.g., Nitrendipine in methanol) to the plasma sample.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.[3]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Nisoldipine Analysis.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.

Protocol:

  • Sample Aliquoting: Pipette 500 µL of plasma sample into a glass test tube.

  • Internal Standard Spiking: Add the internal standard (e.g., Nimodipine).[2]

  • Basification (Optional but Recommended): Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH of the plasma. This can improve the extraction efficiency of Nisoldipine.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or toluene).

  • Vortexing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of methanol and water).

  • Vortexing: Vortex briefly to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction

plasma 1. Plasma Sample (500 µL) is 2. Add Internal Standard plasma->is base 3. Basify Plasma is->base extract 4. Add Extraction Solvent (2 mL) base->extract vortex1 5. Vortex extract->vortex1 centrifuge 6. Centrifuge vortex1->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evap 8. Evaporate to Dryness transfer->evap reconstitute 9. Reconstitute evap->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Nisoldipine Analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for Nisoldipine in plasma based on the described sample preparation protocols.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Liquid-Liquid Extraction (Toluene)
Linearity Range 0.2 - 20 ng/mL0.5 - 20.0 ng/mL0.05 - 50.0 ng/mL (for each enantiomer)
Lower Limit of Quantification (LLOQ) 0.2 ng/mLNot explicitly stated, but detection limit is 0.2 ng/mL0.05 ng/mL (for each enantiomer)
Precision (RSD%) Within required limitsWithin-day: < 9.28% Between-day: < 11.13%Within-day and Between-day: < 15%
Internal Standard Not specified in the provided abstractNimodipineNitrendipine
Analytical Method LC-MS/MSHPLC-ESI-MSHPLC-GC-MS

Discussion

Both protein precipitation and liquid-liquid extraction are proven to be effective for the preparation of plasma samples for Nisoldipine analysis.

  • Protein Precipitation is a simpler and faster method, making it ideal for high-throughput screening and pharmacokinetic studies where a large number of samples need to be processed. However, it may result in a less clean extract, which could lead to matrix effects in the LC-MS/MS analysis.

  • Liquid-Liquid Extraction provides a cleaner sample by removing more interfering substances. This can lead to improved sensitivity and reduced matrix effects. The choice of extraction solvent (e.g., ethyl acetate, toluene) can be optimized to maximize recovery and minimize interferences. The additional steps of evaporation and reconstitution make this method more time-consuming and less suitable for very high-throughput applications.

The selection of the most appropriate sample preparation method will depend on the specific requirements of the study, including the desired sensitivity, the number of samples, and the analytical instrumentation available. For highly sensitive and robust quantification, LLE is often preferred. For rapid analysis of a large number of samples, PPT is a viable and efficient alternative. Validation of the chosen method is essential to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Nisoldipine and Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate and reliable quantification of nisoldipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of nisoldipine and its deuterated internal standard, nisoldipine-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision.

I. Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight
NisoldipineC₂₀H₂₄N₂O₆388.42 g/mol
This compoundC₂₀H₁₈D₆N₂O₆394.46 g/mol

II. LC-MS/MS Methodology

This section outlines the optimized parameters for the chromatographic separation and mass spectrometric detection of nisoldipine and this compound. These parameters can be adapted to various LC-MS/MS systems with minimal modifications.

A. Liquid Chromatography (LC) Parameters

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are suitable for this analysis. A reversed-phase C18 column is recommended for the separation.

ParameterRecommended Conditions
LC System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 20% B, ramp to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
B. Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is recommended for this quantitative analysis.

Table 1: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Nisoldipine 389.2313.10.13015
This compound 395.2319.10.13015

Note: The cone voltage and collision energy values are starting points and may require optimization on the specific instrument being used to achieve the best sensitivity and specificity.

III. Experimental Protocols

This section provides detailed step-by-step protocols for sample preparation, and the preparation of calibration standards and quality control samples.

A. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of nisoldipine and this compound reference standards into separate 10 mL volumetric flasks. Dissolve the standards in methanol and make up to the mark.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions of nisoldipine and this compound by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the nisoldipine intermediate stock solution with 50:50 acetonitrile/water to achieve concentrations that will result in the desired calibration curve range when spiked into the biological matrix.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

B. Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: To aliquots of blank biological matrix (e.g., human plasma), spike the appropriate nisoldipine working standard solutions to prepare a calibration curve typically ranging from 0.1 to 100 ng/mL. A typical calibration curve may consist of 8-10 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate weighing of the nisoldipine reference standard than that used for the calibration standards.

C. Sample Preparation from Biological Matrix (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting nisoldipine from plasma or serum samples.

  • Aliquot 100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples used to assess interference) and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 20% Mobile Phase B in Mobile Phase A).

  • Vortex briefly and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

IV. Data Analysis and System Suitability

  • Quantification: The concentration of nisoldipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is typically generated using a weighted (1/x² or 1/x) linear regression of the peak area ratios versus the nominal concentrations.

  • System Suitability: Before running the analytical batch, a system suitability test should be performed by injecting a mid-concentration standard multiple times (e.g., n=6). The precision (%CV) of the peak areas and retention times should be within acceptable limits (e.g., <15%).

V. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of nisoldipine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification (Peak Area Ratio) msms->quantification report Generate Report quantification->report

Caption: Bioanalytical workflow for Nisoldipine quantification.

B. Logical Relationship of Key Method Parameters

The following diagram outlines the logical relationship between the key components of the LC-MS/MS method.

method_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column C18 Column separation Analyte Separation column->separation mobile_phase Acetonitrile/Water Gradient mobile_phase->separation esi Positive ESI separation->esi mrm MRM Detection esi->mrm detection Sensitive & Selective Detection mrm->detection is_compound This compound is_purpose Correction for Variability is_compound->is_purpose is_purpose->separation is_purpose->detection

Caption: Key parameters of the LC-MS/MS method.

VI. Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of nisoldipine in biological matrices. The use of a deuterated internal standard, coupled with optimized chromatographic and mass spectrometric conditions, ensures high sensitivity, specificity, and accuracy, making this method suitable for a wide range of applications in pharmaceutical research and development. It is recommended that a full method validation be performed according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying this method to the analysis of study samples.

Application Notes and Protocols for the Use of Nisoldipine-d6 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the accurate and precise quantification of drug candidates in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Nisoldipine-d6, is a critical component of a robust and reliable LC-MS/MS method. This compound is a deuterium-labeled analog of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its utility as an internal standard stems from its chemical and physical similarity to the unlabeled analyte, ensuring that it behaves nearly identically during sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[1][2]

These application notes provide detailed protocols for the use of this compound in DMPK assays, focusing on a validated LC-MS/MS method for the quantification of Nisoldipine in human plasma.

Rationale for Using this compound as an Internal Standard

The ideal internal standard for an LC-MS/MS assay is a stable isotope-labeled version of the analyte. This compound, with six deuterium atoms replacing hydrogen atoms on the isobutyl group, serves this purpose effectively.[1] Key advantages include:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic properties to Nisoldipine, ensuring they experience the same analytical conditions.

  • Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by components of the biological matrix, affects both the analyte and the internal standard similarly. The ratio of their signals remains constant, leading to more accurate quantification.

  • Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by the loss of the internal standard, which is added at the beginning of the process.

Nisoldipine Metabolism Overview

Nisoldipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is the hydroxylation of the isobutyl ester side chain. Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

G Nisoldipine Nisoldipine Metabolite Hydroxylated Metabolites Nisoldipine->Metabolite CYP3A4 (Liver) Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic Pathway of Nisoldipine.

Experimental Protocols

This section details a representative LC-MS/MS method for the quantification of Nisoldipine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Nisoldipine reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Nisoldipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nisoldipine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard spiking solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Experimental Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Analytical Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer API 4000 triple quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nisoldipine: 389.2 → 315.1This compound: 395.2 → 321.1
Declustering Potential (DP) 60 V
Collision Energy (CE) 35 eV

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Nisoldipine0.1 - 100y = 0.025x + 0.003> 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low0.3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid10≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High80≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect
AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
NisoldipineLow85.298.5
High87.1101.2
This compound-86.599.3

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Nisoldipine in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics, enabling the generation of high-quality data for the advancement of drug development programs. The detailed experimental workflow and validated method parameters ensure accurate and precise results, which are essential for making informed decisions in preclinical and clinical studies.

References

Application of Nisoldipine-d6 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It functions by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][4] Due to significant first-pass metabolism and interindividual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) can be a valuable tool to optimize treatment efficacy and minimize adverse effects. Nisoldipine-d6, a deuterium-labeled analog of Nisoldipine, serves as an ideal internal standard for quantitative analysis in TDM. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures accurate and precise measurement of Nisoldipine concentrations in biological matrices.

Principle of Use

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples, calibrators, and quality controls. This compound is the preferred IS for Nisoldipine analysis because its deuterium labeling gives it a higher mass-to-charge ratio (m/z) than Nisoldipine, allowing it to be distinguished by a mass spectrometer. However, it co-elutes with Nisoldipine during chromatography and exhibits similar extraction recovery and ionization efficiency. This corrects for variations in sample preparation and instrument response, leading to improved accuracy and precision of the measurement.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods developed for the quantification of Nisoldipine, which are applicable to a TDM setting utilizing this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterMethod 1Method 2
Analytical TechniqueLC-MS/MSLC-MS/MS
Biological MatrixRat PlasmaBeagle Dog Plasma
Internal StandardNot specified (generic IS)Not specified (generic IS)
Linear Range0.2 - 20 ng/mL0.25 - 20 ng/mL
Lower Limit of Quantification (LLOQ)0.2 ng/mL0.25 ng/mL
Correlation Coefficient (r)≥ 0.9982≥ 0.9958
Precision (%RSD)Within required limitsWithin required limits
AccuracyWithin required limitsWithin required limits

Table 2: HPLC Method Parameters and Performance

ParameterMethod 3Method 4
Analytical TechniqueHPLC-DADHPLC-GC-MS
Biological MatrixPharmaceutical FormulationHuman Plasma
Internal StandardNot applicableNitrendipine
Linear Range5 - 30 µg/mL0.05 - 50.0 ng/mL
Limit of Detection (LOD)0.4 µg/mLNot specified
Lower Limit of Quantification (LLOQ)1.0 µg/mL0.05 ng/mL
Correlation Coefficient (r²)≥ 0.999Not specified
Precision (%CV)< 15%< 15% (within- and between-day)
Recovery97.2 - 103.1%Not specified

Experimental Protocols

Protocol 1: Quantification of Nisoldipine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a synthesized methodology based on typical LC-MS/MS procedures for small molecule quantification in biological matrices.

1. Materials and Reagents

  • Nisoldipine analytical standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and microcentrifuge tubes

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Nisoldipine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nisoldipine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 20 µL of the this compound working solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 50 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example): Monitor specific precursor to product ion transitions for Nisoldipine and this compound. These would need to be determined experimentally.

4. Data Analysis

  • Integrate the peak areas for Nisoldipine and this compound.

  • Calculate the peak area ratio (Nisoldipine/Nisoldipine-d6).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Nisoldipine in the unknown samples by interpolation from the calibration curve.

Visualizations

TDM_Workflow cluster_sample_collection Patient Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_reporting Clinical Interpretation Patient Patient on Nisoldipine Therapy BloodSample Blood Sample Collection Patient->BloodSample Plasma Plasma Separation (Centrifugation) BloodSample->Plasma IS_Spiking Spiking with this compound (IS) Plasma->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer to Autosampler Vial Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Quantification Quantification of Nisoldipine Concentration Calibration->Quantification Result_Reporting Result Reporting to Clinician Quantification->Result_Reporting Dose_Adjustment Dose Adjustment Result_Reporting->Dose_Adjustment

Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of Nisoldipine.

Nisoldipine_MOA Nisoldipine Nisoldipine L_type_Ca_Channel L-type Voltage-Gated Calcium Channels Nisoldipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion (Ca²⁺) Influx into Vascular Smooth Muscle Cells Nisoldipine->Ca_Influx inhibits L_type_Ca_Channel->Ca_Influx mediates Intracellular_Ca Decreased Intracellular Calcium Concentration Ca_Influx->Intracellular_Ca leads to Contraction Inhibition of Contractile Processes Intracellular_Ca->Contraction Vasodilation Vasodilation of Coronary and Systemic Arteries Contraction->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Mechanism of action of Nisoldipine.

References

Application Note: Chiral Separation and Quantification of Nisoldipine Enantiomers in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the chiral separation and quantification of nisoldipine enantiomers, (+)-nisoldipine and (-)-nisoldipine, in human plasma. The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and utilizes a stable isotope-labeled internal standard, nisoldipine-d7, to ensure high accuracy and precision. The described methodology is crucial for pharmacokinetic and pharmacodynamic studies, as enantiomers of a chiral drug can exhibit different physiological effects. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this analytical method.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It is a racemic mixture of two enantiomers, (+)-nisoldipine and (-)-nisoldipine. As with many chiral drugs, the enantiomers of nisoldipine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers in biological matrices is essential for a thorough understanding of its clinical properties. This application note details a robust and sensitive LC-MS/MS method for the enantioselective analysis of nisoldipine in human plasma, incorporating a deuterated internal standard for reliable quantification.

Experimental

Materials and Reagents
  • (+)-Nisoldipine and (-)-Nisoldipine reference standards

  • Nisoldipine-d7 (deuterated internal standard)

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation
  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of nisoldipine-d7 internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol (96:4, v/v).[2]

  • Flow Rate: 0.7 mL/min[2]

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nisoldipine: m/z 389.2 → 313.1

    • Nisoldipine-d7: m/z 396.2 → 320.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Results

The described method provides excellent chromatographic resolution of the nisoldipine enantiomers and the deuterated internal standard. The use of a chiral stationary phase allows for the baseline separation of (+)-nisoldipine and (-)-nisoldipine. The retention times for R- and S-m-nisoldipine are 30.3 min and 32.9 min, respectively, with a resolution factor of 1.6.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative performance of a chiral LC-MS/MS method for nisoldipine enantiomers, based on data from similar studies.

Parameter(+)-Nisoldipine(-)-Nisoldipine
Linearity Range 0.25 - 20 ng/mL0.25 - 20 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.25 ng/mL0.25 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Visualizations

Experimental Workflow

G Experimental Workflow for Chiral Separation of Nisoldipine Enantiomers cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample B Add Deuterated Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G Chiral HPLC Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Concentration Calculation (Analyte/IS Ratio) I->J K Pharmacokinetic Analysis J->K G Role of a Deuterated Internal Standard in Quantitative Analysis cluster_0 Sample Processing & Analysis A Analyte (Nisoldipine) C Extraction Variability A->C Affected D Ionization Suppression/Enhancement A->D Affected B Deuterated Internal Standard (Nisoldipine-d7) B->C Equally Affected B->D Equally Affected E Analyte / IS Ratio Remains Constant C->E D->E F Accurate Quantification E->F

References

Application Note: Quantification of Nisoldipine in Human Plasma using Nisoldipine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Nisoldipine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nisoldipine in human plasma, utilizing its stable isotope-labeled analog, Nisoldipine-d6, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3]

Principle

The method involves the extraction of Nisoldipine and the internal standard, this compound, from human plasma via protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of Nisoldipine to that of this compound.

Materials and Reagents

  • Nisoldipine (Reference Standard)

  • This compound (Internal Standard)[3]

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Other reagents for sample preparation as required (e.g., ethyl acetate, diethyl ether, solid-phase extraction cartridges).

Instrumentation

  • Liquid Chromatography system (HPLC or UPLC)

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Data acquisition and processing software

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Nisoldipine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nisoldipine stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction Protocol)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and diethyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution depending on the specific method
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Nisoldipine: [Precursor Ion] > [Product Ion]this compound: [Precursor Ion+6] > [Product Ion]
Ion Source Temp. 500°C
Collision Gas Argon

Note: The specific precursor and product ions for Nisoldipine and this compound should be optimized by direct infusion into the mass spectrometer.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from different sources to check for interferences at the retention times of Nisoldipine and this compound.

  • Linearity and Range: The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. A linear regression of the peak area ratio (Analyte/IS) versus concentration is performed.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: The extraction efficiency of the method is determined by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.

  • Stability: The stability of Nisoldipine in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Nisoldipine in human plasma using an LC-MS/MS method with this compound as the internal standard. The values are compiled from various published methods and serve as a general reference.[1]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low QC (0.3 ng/mL) < 10%± 15%< 10%± 15%
Medium QC (5 ng/mL) < 8%± 10%< 8%± 10%
High QC (40 ng/mL) < 5%± 8%< 5%± 8%

Table 3: Recovery and Matrix Effect

ParameterNisoldipineThis compound
Extraction Recovery > 85%> 85%
Matrix Effect 90 - 110%90 - 110%

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is add_solvent Add Extraction Solvent (1 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Experimental workflow for the quantification of Nisoldipine in human plasma.

G cluster_nisoldipine Nisoldipine cluster_nisoldipine_d6 This compound nis_struct nis_struct nisd6_struct nisd6_struct

Caption: Chemical structures of Nisoldipine and its deuterated internal standard, this compound.

G cluster_principle Principle of Stable Isotope Dilution Analyte Nisoldipine in Plasma Extraction Sample Preparation (Extraction) Analyte->Extraction IS Known amount of this compound (IS) IS->Extraction Loss Analyte/IS Loss (Identical) Extraction->Loss Potential for loss Analysis LC-MS/MS Analysis Extraction->Analysis Loss->Analysis Ratio Constant Peak Area Ratio (Analyte/IS) Analysis->Ratio Result Accurate Quantification Ratio->Result

Caption: Logical relationship illustrating the use of a stable isotope-labeled internal standard.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Nisoldipine in human plasma using this compound as an internal standard. The described protocol and performance characteristics demonstrate the suitability of this method for high-throughput analysis in clinical and research settings, providing accurate and reliable data for pharmacokinetic and other related studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Nisoldipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of Nisoldipine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Nisoldipine quantification?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Nisoldipine.[1][3][4] Electrospray ionization (ESI), a common technique used in LC-MS/MS analysis of Nisoldipine, is particularly susceptible to these effects.

Q2: What are the typical sources of matrix effects in biological samples for Nisoldipine analysis?

A: The primary causes of matrix effects are endogenous components from the biological sample that are co-extracted with Nisoldipine. Phospholipids from cell membranes are a major contributor, especially in plasma and serum samples. Other potential sources include salts, proteins, and metabolites. Exogenous substances such as anticoagulants or co-administered drugs can also contribute to matrix effects.

Q3: How can I determine if my Nisoldipine analysis is being affected by matrix effects?

A: There are two main approaches to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique can be used to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a Nisoldipine standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal variation indicates the presence of matrix effects.

  • Quantitative Assessment: The post-extraction spike method is used to quantify the magnitude of the matrix effect. This is done by comparing the peak area of Nisoldipine in a spiked blank matrix extract to the peak area of Nisoldipine in a pure solvent at the same concentration.

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in Nisoldipine quantification.

This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the issue.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects. Consider optimizing your sample preparation protocol.

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing interfering matrix components, especially phospholipids. If you are using PPT with acetonitrile, consider alternative strategies if significant matrix effects are observed.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT. For Nisoldipine, extraction with solvents like toluene has been reported. The pH of the aqueous sample should be adjusted to ensure Nisoldipine is in a neutral state for efficient extraction into the organic solvent.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. It allows for the selective isolation of the analyte while washing away interfering components.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation can be adjusted to move the Nisoldipine peak away from regions of ion suppression.

  • Modify Mobile Phase Gradient: Adjusting the gradient elution profile can help separate Nisoldipine from co-eluting matrix components.

  • Change Column Chemistry: Using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) can alter the retention of both Nisoldipine and interfering compounds.

Step 3: Employ an Appropriate Internal Standard

Using a suitable internal standard (IS) is crucial for compensating for matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for Nisoldipine is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.

  • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to Nisoldipine and has similar ionization properties can be used. For example, nitrendipine has been used as an internal standard for Nisoldipine analysis.

Step 4: Consider Alternative Calibration Strategies

  • Matrix-Matched Calibration: Preparing calibration standards in the same blank matrix as the samples can help compensate for consistent matrix effects.

  • Standard Addition: This method involves adding known amounts of Nisoldipine standard to aliquots of the sample. It is a robust way to correct for matrix effects that vary between individual samples but can be time-consuming.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma/serum sample, add 50 µL of internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., toluene or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniqueProsConsApplicability for Nisoldipine
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective in removing phospholipids and other interferences, prone to significant matrix effects.Suitable for initial screening or when high throughput is required, but may require further optimization if accuracy is compromised.
Liquid-Liquid Extraction (LLE) More effective than PPT in removing interferences, relatively low cost.More labor-intensive than PPT, requires solvent evaporation and reconstitution steps.A good option for improving data quality when PPT is insufficient. Toluene has been successfully used.
Solid-Phase Extraction (SPE) Most effective for removing matrix interferences, provides the cleanest extracts.More expensive and time-consuming, requires method development to optimize sorbent and elution conditions.The best choice for assays requiring the highest sensitivity and accuracy, especially for regulatory submissions.

Table 2: Exemplary LC-MS/MS Parameters for Nisoldipine Quantification

ParameterCondition 1Condition 2
LC Column Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)Chiralcel OD-H
Mobile Phase Acetonitrile:Water (80:20, v/v)Hexane:Ethanol (97.5:2.5, v/v)
Flow Rate 0.5 mL/minNot specified
Ionization Source TurboIonSpray ionization (ESI)Electron-impact ionization (EI)
MS Detection Multiple Reaction Monitoring (MRM)Single-Ion Monitoring (SIM)
Internal Standard Not specifiedNitrendipine

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., Toluene) start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe High Cleanup end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS System end_prep->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for Nisoldipine sample preparation and analysis.

troubleshooting_logic start Inaccurate/Imprecise Nisoldipine Quantification check_prep Is Sample Preparation Adequate? start->check_prep optimize_prep Optimize Sample Prep (LLE or SPE) check_prep->optimize_prep No check_chrom Is Nisoldipine Peak Free from Ion Suppression Zone? check_prep->check_chrom Yes optimize_prep->check_chrom optimize_chrom Modify LC Method (Gradient, Column) check_chrom->optimize_chrom No check_is Is a Suitable Internal Standard Used? check_chrom->check_is Yes optimize_chrom->check_is use_sil_is Implement SIL or Analog IS check_is->use_sil_is No result Reliable Quantification check_is->result Yes use_sil_is->result

Caption: Troubleshooting logic for matrix effects in Nisoldipine analysis.

References

Improving peak shape and resolution for Nisoldipine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of Nisoldipine, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for Nisoldipine analysis?

A1: A common starting point for Nisoldipine analysis involves a reversed-phase HPLC method. A frequently used stationary phase is a C18 column. The mobile phase often consists of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous buffer, such as potassium dihydrogen phosphate. The detection wavelength is typically set around 238 nm or 275 nm.[1]

Q2: Why am I observing peak tailing with my Nisoldipine peak?

A2: Peak tailing for Nisoldipine, a basic drug, is a common issue in reversed-phase HPLC. This can be attributed to strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.[2] The presence of an amino group in Nisoldipine's structure can contribute to this phenomenon.

Q3: How can I improve the peak shape and reduce tailing for Nisoldipine?

A3: To mitigate peak tailing, consider the following adjustments:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., around 4.0) can suppress the ionization of silanol groups, thereby reducing unwanted secondary interactions.

  • Use of an Ion-Pairing Agent: Adding an ion-pairing agent like hexane sulphonic acid sodium salt to the mobile phase can help to mask the residual silanol groups and improve peak symmetry.

  • Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can minimize interactions with silanol groups.

Q4: What causes poor resolution between Nisoldipine and other components?

A4: Poor resolution can stem from several factors including:

  • Inadequate Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separating Nisoldipine from impurities or other active ingredients.

  • Inappropriate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the compounds of interest.

  • Suboptimal Flow Rate or Temperature: These parameters can influence the diffusion and interaction of the analyte with the stationary phase, affecting separation.

Troubleshooting Guide

Issue 1: Asymmetric Peak Shape (Tailing or Fronting)

Q: My Nisoldipine peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a frequent observation in Nisoldipine analysis. Here’s a step-by-step troubleshooting approach:

  • Check Mobile Phase pH: Nisoldipine is a basic compound. Ensure the mobile phase pH is low enough (e.g., pH 4.0) to keep the analyte protonated and minimize interactions with free silanol groups on the column.

  • Introduce a Tailing Reducer: The addition of a small concentration of an amine modifier or an ion-pairing reagent like hexane sulphonic acid sodium salt to the mobile phase can effectively mask active silanol sites.

  • Evaluate Column Health: Persistent tailing may indicate column degradation or contamination. Consider washing the column with a strong solvent or replacing it if performance does not improve.

  • Reduce Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q: I am observing peak fronting for my Nisoldipine standard. What could be the reason?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is similar in composition to or weaker than the mobile phase.

  • Column Overload: Similar to tailing, injecting too much sample can also lead to fronting.

  • Column Collapse: In rare cases, using an incompatible mobile phase or operating at extreme pH can damage the column structure, leading to peak distortion.

Issue 2: Poor Resolution

Q: How can I improve the separation between Nisoldipine and a closely eluting impurity?

A: To enhance resolution, you can manipulate the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

  • Optimize Selectivity (α):

    • Mobile Phase Composition: Vary the ratio of organic modifier (e.g., methanol vs. acetonitrile) to the aqueous buffer.

    • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of Nisoldipine and interfering compounds, thus affecting their retention and improving separation.

    • Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano column) can provide a different selectivity.

  • Increase Efficiency (N):

    • Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks and better resolution.

    • Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but at the cost of longer run times.

  • Adjust Retention Factor (k'):

    • Modify Organic Content: Increasing the percentage of the aqueous component in the mobile phase will increase the retention time and can lead to better separation of early eluting peaks.

Data Presentation

Table 1: Example HPLC Method Parameters for Nisoldipine Analysis

ParameterMethod 1
Mobile Phase Methanol: 0.01 M Potassium Dihydrogen Phosphate: 0.1 M Hexane Sulphonic Acid Sodium Salt (25:65:10, v/v/v)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm)
pH 4.0 (adjusted with orthophosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Retention Time 7.43 min
Tailing Factor 0.91

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Nisoldipine in Bulk and Pharmaceutical Formulations

This protocol is based on a validated HPLC method for Nisoldipine analysis.

  • Mobile Phase Preparation:

    • Prepare a 0.01 M solution of potassium dihydrogen phosphate in water.

    • Prepare a 0.1 M solution of hexane sulphonic acid sodium salt in water.

    • Mix methanol, the 0.01 M potassium dihydrogen phosphate solution, and the 0.1 M hexane sulphonic acid sodium salt solution in a ratio of 25:65:10 (v/v/v).

    • Adjust the pH of the final mixture to 4.0 using orthophosphoric acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Nisoldipine reference standard and dissolve it in methanol to obtain a stock solution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., in the range of 5-30 µg/mL).

  • Sample Preparation (for Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.

    • Add a suitable volume of methanol, sonicate to dissolve the Nisoldipine, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection: UV at 275 nm

  • System Suitability:

    • Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria may include:

      • Tailing factor: ≤ 2.0

      • Theoretical plates: > 2000

      • %RSD for peak area and retention time: ≤ 2.0%

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Shape or Resolution peak_tailing Peak Tailing? start->peak_tailing issue issue solution solution good_peak Acceptable Peak Shape and Resolution poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust Mobile Phase pH to ~4.0 peak_tailing->adjust_ph Yes poor_resolution->good_peak No optimize_selectivity Optimize Selectivity (α) - Change Organic/Aqueous Ratio - Adjust pH poor_resolution->optimize_selectivity Yes add_ion_pair Add Ion-Pairing Agent (e.g., Hexane Sulfonic Acid) adjust_ph->add_ion_pair check_column Check Column Health (Wash/Replace) add_ion_pair->check_column check_column->good_peak increase_efficiency Increase Efficiency (N) - Use Longer Column - Decrease Particle Size optimize_selectivity->increase_efficiency adjust_retention Adjust Retention (k') - Modify Organic Content increase_efficiency->adjust_retention adjust_retention->good_peak

Caption: Troubleshooting workflow for Nisoldipine peak shape and resolution issues.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep prep analysis analysis evaluation evaluation result result mobile_phase 1. Prepare Mobile Phase standard_prep 2. Prepare Standard Solution mobile_phase->standard_prep sample_prep 3. Prepare Sample Solution standard_prep->sample_prep hplc_setup 4. Set Up HPLC System sample_prep->hplc_setup injection 5. Inject Samples hplc_setup->injection system_suitability 6. Perform System Suitability injection->system_suitability data_analysis 7. Analyze Data system_suitability->data_analysis final_result Final Report data_analysis->final_result

References

Technical Support Center: Optimizing MS/MS Transitions for Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) transitions for Nisoldipine-d6. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in their LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization and use of this compound as an internal standard in mass spectrometry assays.

Q1: Why is my this compound internal standard signal weak or absent?

A1: A weak or absent signal for your internal standard (IS) can stem from several factors. A systematic investigation is key to identifying the root cause.

  • Troubleshooting Steps:

    • Verify IS Solution Integrity: Confirm the concentration and proper preparation of your this compound stock and working solutions. Ensure the solvent is appropriate and that the standard has not degraded.

    • Confirm Sample Spiking: Double-check your sample preparation workflow to ensure that the internal standard was added to all samples, calibrators, and quality controls.

    • Inspect the LC-MS System:

      • LC System: Look for leaks in the fluidic path, verify the mobile phase composition and flow rate, and ensure the analytical column is properly installed and equilibrated.[1]

      • Mass Spectrometer: Check for visible contamination in the ion source and ensure a stable spray. Confirm that the correct MS method, including the MRM transition for this compound, is active.[1]

Q2: I'm observing high variability in the this compound signal across my analytical batch. What are the likely causes?

A2: High signal variability for an internal standard across a batch often points to inconsistencies in sample handling or matrix effects.

  • Troubleshooting Steps:

    • Inconsistent Sample Preparation: This is a primary suspect. Review your extraction procedure for any potential for variability in recovery between samples.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. To diagnose this, you can perform a post-column infusion experiment.[1]

    • Autosampler Issues: Inconsistent injection volumes can lead to signal variability. Perform an injection precision test to rule out autosampler malfunction.[1]

Q3: My calibration curve is non-linear at higher concentrations. How can I address this?

A3: Non-linearity, particularly at the upper end of your calibration range, can be caused by ion source saturation or "cross-talk" between the analyte and the internal standard.

  • Troubleshooting Steps:

    • Ion Source Saturation: At high concentrations, the analyte (Nisoldipine) and the IS (this compound) can compete for ionization, leading to a disproportionate response. Diluting your samples and calibrators may be necessary.

    • Isotopic Contribution: Ensure that the mass difference between your analyte and this compound is sufficient (ideally ≥ 3 amu) to prevent the natural isotopes of Nisoldipine from contributing to the this compound signal.[2]

Q4: Can I use the same MS/MS transitions for Nisoldipine and this compound?

A4: While the fragmentation pattern is expected to be very similar, it is not recommended to assume they are identical. For the highest accuracy, the MS/MS parameters, especially collision energy, should be independently optimized for both the analyte and the deuterated internal standard. However, the optimal collision energies are often very close for a given transition.

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions for this compound

This protocol outlines a systematic approach to determine the optimal precursor and product ions, as well as the collision energy for this compound.

1. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • From this stock, prepare a working solution for infusion at a concentration of 100-1000 ng/mL. The solvent for the working solution should mimic the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Precursor Ion Determination:

  • Infuse the this compound working solution directly into the mass spectrometer.

  • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ adduct, which will serve as the precursor ion. Given the molecular weight of Nisoldipine (388.4 g/mol ), the precursor ion for this compound will be approximately m/z 395.4.

3. Product Ion Scan and Selection:

  • Perform a product ion scan by selecting the determined precursor ion (m/z ~395.4) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the major fragment ions.

  • Select at least two of the most intense and stable product ions for MRM method development. Common fragmentation pathways for dihydropyridine-type drugs often involve the loss of the substituent at the C4 position of the dihydropyridine ring.

4. Collision Energy (CE) Optimization:

  • For each selected precursor-product ion transition, perform a collision energy optimization experiment. This involves infusing the this compound solution and acquiring data while ramping the collision energy over a range (e.g., 5-50 eV).

  • Plot the signal intensity of each product ion as a function of the collision energy to generate a breakdown curve. The optimal collision energy is the value that produces the maximum signal for that specific transition.

5. Declustering Potential (DP) Optimization:

  • Similar to CE optimization, ramp the declustering potential while monitoring the signal of the precursor ion to find the optimal value that maximizes signal intensity without causing in-source fragmentation.

Quantitative Data Summary

While specific optimized values are instrument-dependent, the following table provides a template for recording your optimized parameters for this compound. Two potential transitions are proposed based on common fragmentation patterns of similar compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Optimal Declustering Potential (V)
This compound ~395.4User Determined 1User OptimizedUser Optimized
This compound ~395.4User Determined 2User OptimizedUser Optimized

Visualizations

Workflow for MS/MS Transition Optimization

G cluster_optimization MS Optimization cluster_method Method Finalization prep_stock Prepare 1 mg/mL Stock Solution of this compound prep_working Prepare 100-1000 ng/mL Working Solution for Infusion prep_stock->prep_working infuse Direct Infusion into MS prep_working->infuse q1_scan Full Scan (Q1) to Determine Precursor Ion ([M+H]⁺) infuse->q1_scan product_scan Product Ion Scan of Precursor q1_scan->product_scan select_products Select 2-3 Abundant and Stable Product Ions product_scan->select_products ce_opt Optimize Collision Energy (CE) for each Transition select_products->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt finalize Finalize MRM Method with Optimized Transitions dp_opt->finalize

Caption: Workflow for optimizing MS/MS transitions for this compound.

Troubleshooting Logic for IS Signal Loss

G cluster_solution Solution Check cluster_instrument Instrument Check cluster_matrix Matrix Effects start IS Signal Low or Absent check_prep Verify IS Solution Concentration & Integrity start->check_prep check_spike Confirm IS Spiking Step in Protocol start->check_spike check_lc Inspect LC for Leaks, Flow Rate, and Column start->check_lc matrix_effects Investigate for Ion Suppression/Enhancement start->matrix_effects resolve Problem Resolved check_ms Check MS Source for Contamination & Stable Spray check_lc->check_ms check_method Verify Correct MS Method is Active check_ms->check_method

Caption: Troubleshooting guide for low or absent internal standard signal.

References

Best practices for Nisoldipine-d6 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the preparation and storage of Nisoldipine-d6 stock solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled version of Nisoldipine, a dihydropyridine calcium channel blocker. Its primary application is as an internal standard for the quantification of Nisoldipine in biological samples using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise differentiation from the unlabeled analyte, improving the accuracy of quantification.

Q2: What are the recommended solvents for preparing a this compound stock solution?

Q3: What are the recommended storage conditions for this compound?

There are some discrepancies in storage recommendations for this compound. One source suggests long-term storage of the solid material at -20°C, with a stability of at least four years.[1] Another source's certificate of analysis recommends storing the solid at 2-8°C. Given this variation, it is imperative to always consult the manufacturer's certificate of analysis (CoA) provided with your specific lot of this compound for the most accurate storage information.

For stock solutions, it is best practice to store them in tightly sealed, light-resistant containers at -20°C or colder for long-term storage to minimize solvent evaporation and slow potential degradation. For short-term storage (hours to days), 2-8°C may be acceptable, but this should be verified for your specific experimental needs.

Q4: Is this compound sensitive to light or temperature?

Yes. Nisoldipine, and dihydropyridine compounds in general, are known to be sensitive to light, heat, and moisture.[2] The primary degradation pathway upon exposure to light is the oxidation of the dihydropyridine ring. Therefore, it is critical to protect both the solid material and solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. All handling and preparation steps should be performed with minimal exposure to direct light.

Q5: Can I store this compound stock solutions in an aqueous buffer?

It is strongly advised against storing this compound in aqueous solutions for any significant length of time. Nisoldipine is sparingly soluble in aqueous buffers and is not stable in these conditions. If it is necessary to introduce the internal standard into an aqueous matrix, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer immediately before use. Aqueous solutions should not be stored for more than one day.

Data Presentation

Table 1: Solubility of Nisoldipine (Non-deuterated) in Various Solvents

SolventSolubilityNotes
AcetonitrileSolubleConfirmed for this compound.[1]
Dimethyl sulfoxide (DMSO)~30 mg/mLHigh solubility.
Dimethylformamide (DMF)~30 mg/mLHigh solubility.
Ethanol~3 mg/mLModerate solubility.
DMSO:PBS (pH 7.2) (1:10)~0.1 mg/mLSparingly soluble; for immediate use only.
WaterPractically Insoluble

Note: This data is for the non-deuterated form of Nisoldipine and should be used as a guideline for this compound. It is always recommended to perform a solubility test for your specific application.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationContainer
Solid-20°C or 2-8°CLong-term (≥ 4 years)Tightly sealed, light-resistant vial
Stock Solution (in aprotic solvent)≤ -20°CLong-term (months)Tightly sealed, amber glass vial
Stock Solution (in aprotic solvent)2-8°CShort-term (days)Tightly sealed, amber glass vial
Aqueous DilutionsNot RecommendedImmediate use onlyN/A

Note: Always refer to the manufacturer's Certificate of Analysis for specific storage recommendations.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • This compound solid

  • High-purity, anhydrous acetonitrile or DMSO

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (acetonitrile or DMSO) to the flask to dissolve the solid. Gently swirl or sonicate if necessary to ensure complete dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent. Ensure the solution is at room temperature before the final volume adjustment.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at ≤ -20°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in Stock Solution - Exceeded solubility limit.- Temperature fluctuations.- Solvent evaporation.- Gently warm the solution and sonicate to attempt redissolution.- If precipitation persists, prepare a new, more dilute stock solution.- Ensure vials are tightly sealed to prevent solvent loss.
Inconsistent Internal Standard Response in LC-MS - Incomplete dissolution of the stock solution.- Degradation of the stock solution.- Inaccurate pipetting.- H/D exchange.- Ensure the stock solution is completely dissolved and homogenous before use.- Prepare a fresh stock solution from the solid material.- Calibrate pipettes and use proper pipetting technique.- Use only high-purity, aprotic solvents and avoid aqueous solutions.
Low or No this compound Signal in LC-MS - Stock solution was not added to the sample.- Significant degradation of the stock solution.- Instrument issue.- Review sample preparation procedure to confirm the addition of the internal standard.- Prepare a fresh stock solution.- Troubleshoot the LC-MS system (e.g., check for leaks, clean the ion source).
Gradual Decrease in Signal Over a Run - Adsorption of this compound to vials or tubing.- Instability in the autosampler.- Use silanized glassware or polypropylene vials.- Check the temperature and stability of the autosampler.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Solid start->weigh dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile, DMSO) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex volume Bring to Final Volume in Volumetric Flask vortex->volume mix Mix Thoroughly volume->mix aliquot Aliquot into Amber Vials mix->aliquot store_long Long-Term Storage (≤ -20°C) aliquot->store_long store_short Short-Term Storage (2-8°C) aliquot->store_short use Use in Experiment store_long->use store_short->use

Caption: Workflow for this compound stock solution preparation and storage.

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Nisoldipine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nisoldipine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity, particularly when dealing with low-concentration samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Nisoldipine and offers step-by-step solutions to enhance sensitivity and resolve analytical challenges.

Issue Potential Cause Troubleshooting Steps
Low or No Nisoldipine Signal Sample Degradation: Nisoldipine is known to be sensitive to light.• Minimize exposure of samples and standards to light by using amber vials and light-protected containers. • Prepare samples and standards fresh before analysis.
Improper Sample Storage: Suboptimal storage conditions can lead to degradation.• Store plasma samples at or below -20°C.[1] • Avoid repeated freeze-thaw cycles.
Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix.For plasma samples: Consider protein precipitation with acetonitrile, which is a simple and effective method.[2][3] Alternatively, liquid-liquid extraction with toluene can be used.[4][5] • Ensure the pH of the sample is optimized for extraction. For example, plasma samples can be basified before extraction.
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect MS settings will result in poor sensitivity.• Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) by infusing a Nisoldipine standard solution. • Use Multiple Reaction Monitoring (MRM) for quantification, selecting the most intense and specific precursor-product ion transitions.
Poor Peak Shape (Tailing or Fronting) Column Issues: The analytical column may be contaminated or not suitable for the application.• Use a guard column to protect the analytical column from matrix components. • Ensure proper column equilibration between injections. • Consider using a C18 column for reversed-phase chromatography.
Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.• Optimize the mobile phase composition. A common mobile phase consists of acetonitrile and water or a buffer like ammonium formate. • Ensure the mobile phase is adequately degassed to prevent bubble formation.
High Background Noise or Matrix Effects Insufficient Sample Cleanup: Co-eluting matrix components can interfere with ionization.• Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. • Analyze a solvent standard and compare it to a matrix-matched standard to assess matrix effects.
Contaminated LC-MS System: The system itself can be a source of contamination.• Flush the LC system with appropriate cleaning solutions. • Clean the ion source of the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for Nisoldipine in plasma using LC-MS/MS?

A1: Published LC-MS/MS methods have achieved LLOQs for Nisoldipine in plasma ranging from 0.05 ng/mL to 0.25 ng/mL. The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and chromatographic conditions used.

Q2: How can I improve the extraction recovery of Nisoldipine from plasma?

A2: To improve extraction recovery, ensure that the protein precipitation is complete by using a sufficient volume of cold acetonitrile and vortexing thoroughly. For liquid-liquid extraction, optimize the solvent choice and pH of the aqueous phase. Toluene has been used effectively for the extraction of Nisoldipine from basified plasma.

Q3: What are the key parameters to optimize for the mass spectrometer?

A3: For optimal sensitivity, it is crucial to optimize the electrospray ionization (ESI) source parameters, including the spray voltage, sheath and auxiliary gas pressures, and capillary temperature. Additionally, the collision energy for the selected MRM transitions should be optimized to maximize the product ion signal.

Q4: Is Nisoldipine stable in solution?

A4: Nisoldipine is sensitive to light and can degrade upon exposure. It is recommended to prepare stock and working solutions fresh and to store them in light-protected containers. Aqueous solutions of Nisoldipine are not recommended for storage for more than one day.

Q5: Can grapefruit juice affect the analysis of Nisoldipine in clinical samples?

A5: Yes. Grapefruit juice is a known inhibitor of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for Nisoldipine metabolism. Co-administration of grapefruit juice can significantly increase the plasma concentration of Nisoldipine, which should be considered when analyzing clinical samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting Nisoldipine from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of Nisoldipine. These should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18, 50 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 389.2
Product Ion (m/z) 313.1

Note: The specific m/z transitions should be optimized for your instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Nisoldipine analysis in plasma.

troubleshooting_flow start Low Nisoldipine Signal? check_sample Check Sample Integrity (Light Exposure, Storage) start->check_sample Yes check_prep Review Sample Preparation (Extraction Efficiency) check_sample->check_prep No Improvement resolve Signal Improved check_sample->resolve Issue Resolved check_ms Optimize MS Parameters (Source, MRM) check_prep->check_ms No Improvement check_prep->resolve Issue Resolved improve_cleanup Improve Sample Cleanup (e.g., SPE) check_ms->improve_cleanup No Improvement check_ms->resolve Issue Resolved improve_cleanup->resolve Issue Resolved

Caption: Troubleshooting low Nisoldipine signal.

References

Technical Support Center: Minimizing Carryover in HPLC Systems for Nisoldipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize carryover when analyzing Nisoldipine using HPLC systems.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific carryover issues you may encounter during your experiments.

Issue 1: I am seeing a peak for Nisoldipine in my blank injections immediately following a high-concentration sample.

This is a classic sign of carryover. The following steps will help you systematically identify and eliminate the source.

  • Potential Cause 1: Inadequate Autosampler Needle Wash. Residual sample may be adhering to the interior or exterior of the autosampler needle.[1]

  • Solution:

    • Optimize the needle wash protocol. Increase the volume and/or the number of wash cycles.[1]

    • Use a stronger wash solvent. Since Nisoldipine is practically insoluble in water but soluble in methanol, a high percentage of organic solvent is recommended for the wash solution.[2][3] Consider a dual-solvent wash, using a strong organic solvent followed by a weaker solvent to ensure complete removal.[1]

    • Ensure the wash solvent is fresh and the reservoir is clean to prevent contamination.

  • Potential Cause 2: Worn or Damaged Injector Components. The injector rotor seal and other components can wear over time, creating dead volumes where the sample can be trapped.

  • Solution:

    • Inspect and replace the rotor seal. This is a common cause of carryover and should be part of regular system maintenance, typically every six months.

    • Check for scratches or wear on the needle and needle seat.

    • Ensure all fittings in the flow path are secure and not creating dead volumes.

  • Potential Cause 3: Column Contamination. Nisoldipine, being hydrophobic, can adsorb onto the column, leading to gradual bleed-off in subsequent runs.

  • Solution:

    • Implement a robust column washing procedure after each analytical batch. This should involve flushing with a strong solvent, such as 100% acetonitrile or methanol.

    • To confirm if the column is the source, replace it with a zero-dead-volume union and inject a blank. If the carryover peak disappears, the column is the likely culprit.

Issue 2: I've optimized my needle wash and checked the injector, but I still see a small, consistent peak in all my blanks, even those not preceded by a high-concentration sample.

This may indicate a constant source of contamination rather than classic carryover from a specific injection.

  • Potential Cause 1: Contaminated Blank Solution or Vials. The "blank" itself may be contaminated with Nisoldipine.

  • Solution:

    • Prepare a fresh blank solution using HPLC-grade solvents from a new bottle.

    • Use new, clean vials and caps. Consider using silanized vials to reduce adsorption.

    • To verify, inject a larger volume of the blank. If the peak area increases proportionally, the blank solution is likely contaminated.

  • Potential Cause 2: System-Wide Contamination. Contamination may be present in the mobile phase, solvent lines, or other system components.

  • Solution:

    • Prepare fresh mobile phase.

    • Flush the entire system, including the pump and detector, with a strong, appropriate solvent. For reversed-phase systems, a sequence of water, methanol, acetonitrile, and isopropanol can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of carryover in an HPLC system?

A1: Carryover in HPLC systems typically originates from four main areas: the autosampler (especially the needle and injection valve), the column, contaminated vials or caps, and system components like tubing and fittings that can trap and later release the analyte.

Q2: What properties of Nisoldipine make it prone to carryover?

A2: Nisoldipine is a hydrophobic compound, meaning it has a low solubility in water and a higher affinity for non-polar surfaces. This property can cause it to adsorb onto surfaces within the HPLC system, such as the injector, tubing, and the stationary phase of the column, leading to carryover.

Q3: How often should I perform preventive maintenance to avoid carryover?

A3: Regular preventive maintenance is crucial. It is recommended to inspect and potentially replace components like the injector rotor seal at least every six months. Other parts, such as pump seals, should be checked regularly for wear. A consistent maintenance schedule can significantly reduce the occurrence of carryover.

Q4: Can my choice of sample diluent affect carryover?

A4: Yes. It is generally recommended to dissolve your sample in a solvent that is weaker than or equivalent to the initial mobile phase composition. Dissolving a sample in a much stronger solvent can lead to poor peak shape and may exacerbate carryover issues.

Q5: What is the difference between classic carryover and constant contamination?

A5: Classic carryover appears as a diminishing peak in sequential blank injections following a high-concentration sample. Constant contamination, on the other hand, results in a consistent peak of similar size in all blanks, regardless of the preceding injection, and often points to a contaminated solvent or system component.

Quantitative Data Summary

Table 1: Recommended Wash Solvents for Nisoldipine Analysis

Solvent ComponentRecommended Concentration/CompositionRationale
Methanol / AcetonitrileHigh percentage (e.g., >80%) in the wash solventNisoldipine is soluble in methanol and other organic solvents.
IsopropanolCan be used as a stronger flush solventEffective for removing highly adsorbed hydrophobic compounds.
Acidic/Basic Modifier0.1-1% volatile acid (e.g., formic acid) or baseCan help to reduce ionic interactions and improve cleaning efficiency.

Experimental Protocols

Protocol 1: Optimized Needle Wash Procedure

  • Prepare two distinct wash solutions:

    • Wash Solvent A (Strong): 90:10 (v/v) Acetonitrile/Isopropanol.

    • Wash Solvent B (Weak/Seal Wash): Mobile phase at initial conditions.

  • Program the autosampler to perform the following wash sequence before and after each injection:

    • Flush the needle with 500 µL of Wash Solvent A.

    • Perform two additional flushes with 200 µL of Wash Solvent A.

    • Flush the needle with 500 µL of Wash Solvent B to re-equilibrate.

  • Increase the number of wash cycles if carryover persists after analyzing particularly high-concentration samples.

Protocol 2: Systematic Column Cleaning

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min):

    • Mobile Phase (without buffer): 20 column volumes.

    • 100% Water (HPLC Grade): 20 column volumes.

    • 100% Isopropanol: 20 column volumes.

    • 100% Acetonitrile: 20 column volumes.

  • Store the column in a suitable solvent (e.g., acetonitrile/water) as recommended by the manufacturer.

Visualizations

Carryover_Troubleshooting_Workflow start Carryover Suspected (Peak in Blank) is_classic Is the carryover diminishing with sequential blanks? start->is_classic optimize_wash Optimize Needle Wash (Stronger solvent, more volume/cycles) is_classic->optimize_wash Yes (Classic) check_blank Prepare Fresh Blank & Use New Vials is_classic->check_blank No (Constant) check_injector Inspect & Replace Injector Wear Parts (Rotor Seal, Needle Seat) optimize_wash->check_injector check_column Rule out Column (Replace with union, dedicated wash) check_injector->check_column end_resolved Issue Resolved check_column->end_resolved end_persist Issue Persists (Contact Service Engineer) check_column->end_persist is_blank_contaminated Does peak area increase with injection volume? check_blank->is_blank_contaminated is_blank_contaminated->check_blank Yes (Blank is contaminated) flush_system Flush Entire HPLC System (Pump, Lines, Detector) is_blank_contaminated->flush_system No flush_system->end_resolved flush_system->end_persist

Caption: A workflow diagram for troubleshooting HPLC carryover issues.

Carryover_Sources cluster_system HPLC System cluster_consumables Consumables Autosampler Autosampler Needle (Inner/Outer Surface) Injection Valve (Rotor Seal) Sample Loop Carryover Carryover (Ghost Peaks) Autosampler->Carryover Column Column Adsorption to Stationary Phase Contaminated Frits Column->Carryover System_Components System Components Tubing & Fittings Detector Flow Cell System_Components->Carryover Vials_Caps Vials & Caps Adsorption to Surfaces Leachables from Septa Vials_Caps->Carryover

Caption: Potential sources of carryover in an HPLC system.

References

Validation & Comparative

Comparative Guide to Bioanalytical Method Validation for Nisoldipine-d6: LC-MS/MS vs. HPLC-UV Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common bioanalytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative determination of Nisoldipine-d6 in biological matrices. The validation parameters discussed adhere to the principles outlined in the FDA's guidance, which aligns with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of an appropriate analytical method for pharmacokinetic and toxicokinetic studies.

Compliance with FDA Bioanalytical Method Validation Guidelines

The validation of bioanalytical methods is crucial for ensuring the reliability and acceptability of study data submitted to regulatory authorities.[2] The FDA, through its adoption of the ICH M10 guideline, has harmonized the expectations for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Method Comparison: LC-MS/MS vs. HPLC-UV

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. This makes it the preferred method for bioanalysis where low concentrations of the drug and its metabolites are expected.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely available technique. However, it may lack the sensitivity and selectivity of LC-MS/MS, making it more suitable for the analysis of higher concentration samples or for formulations.

Data Presentation: A Comparative Overview

The following tables summarize the typical performance characteristics of a validated LC-MS/MS and HPLC-UV method for the analysis of a small molecule like this compound in human plasma. The data presented here is representative and based on published methods for the parent compound, Nisoldipine.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.2 - 20 ng/mL5 - 30 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1.0 µg/mL
Intra-day Precision (%RSD) < 9.28%< 2%
Inter-day Precision (%RSD) < 11.13%< 2%
Accuracy (% Recovery) 85 - 115%97.2 - 103.1%
Mean Extraction Recovery > 85%> 95%

Table 2: Stability Data Summary (LC-MS/MS Method)

Stability ConditionDurationMean % Change from Nominal
Bench-top (Room Temperature) 4 hours< 5%
Freeze-Thaw (3 cycles) -20°C to RT< 8%
Long-term Storage 30 days at -80°C< 10%

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., Nimodipine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile and water (80:20, v/v) with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion → Product ion (specific masses to be determined)

      • Internal Standard (Nimodipine): Precursor ion → Product ion

Protocol 2: HPLC-UV Method for this compound in Formulations
  • Sample Preparation:

    • Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add 70 mL of methanol and sonicate for 15 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter a portion of the solution through a 0.45 µm filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.02% v/v formic acid in water (70:30, v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 234 nm.

    • Injection Volume: 20 µL.

Mandatory Visualization

The following diagram illustrates the typical workflow for bioanalytical method validation according to FDA guidelines.

Bioanalytical_Method_Validation_Workflow dev Method Development (Analyte & IS Optimization, Sample Prep, Chromatography) selectivity Selectivity & Specificity dev->selectivity accuracy_precision Accuracy & Precision (Intra & Inter-day) selectivity->accuracy_precision calibration Calibration Curve (LLOQ & ULOQ) accuracy_precision->calibration recovery Recovery & Matrix Effect calibration->recovery stability Stability (Freeze-Thaw, Bench-top, Long-term) recovery->stability analysis Routine Sample Analysis stability->analysis Method is Validated

Caption: Bioanalytical method validation workflow as per FDA guidelines.

References

A Comparative Guide to the Cross-Validation of Nisoldipine Assays

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Method Performance

The following table summarizes key performance parameters from different validated analytical methods for Nisoldipine determination. These parameters are crucial for assessing the reliability, sensitivity, and suitability of a method for pharmacokinetic and other clinical studies.

ParameterMethod 1: HPLC-GC-MS[1]Method 2: LC-MS/MS[2]Method 3: LC/MS/MS (Enantiomeric)[3]Method 4: HPLC-DAD
Analyte (+)- and (-)-Nisoldipinem-NisoldipineR-(-)- and S-(+)-m-NisoldipineNisoldipine
Matrix Human PlasmaRat PlasmaBeagle Dog PlasmaBulk and Tablets
Linearity Range 0.05 - 50.0 ng/mL (for each enantiomer)0.2 - 20 ng/mL0.25 - 20 ng/mL5 - 30 µg/mL
Correlation Coefficient (r²) Not Reported≥ 0.9982rs=0.9958, rr=0.9983≥ 0.999
Accuracy (% Recovery) Not ReportedWithin required limitsWithin required limits97.2 - 103.1%
Precision (%RSD) < 15% (within-day and between-day)Within required limitsWithin required limitsNot specified
Limit of Quantification (LOQ) 0.05 ng/mL (for each enantiomer)0.2 ng/mL0.25 ng/mL1.0 µg/mL
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported0.4 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. Below are summaries of the experimental protocols for the cited methods.

Method 1: Enantioselective HPLC-GC-MS for Nisoldipine in Human Plasma [1]

  • Sample Preparation: Plasma samples were basified and extracted with toluene.

  • Chromatography: The enantiomers were resolved on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v).

  • Detection: Quantification of the nisoldipine enantiomers was performed using a GC-MS with an Ultra 1 Hewlett-Packard column, operated in the single-ion monitoring mode with electron-impact ionization.

Method 2: LC-MS/MS for m-Nisoldipine in Rat Plasma

  • Sample Preparation: A single-step protein precipitation with acetonitrile was used.

  • Chromatography: Separation was performed on a Symmetry RP-C18 analytical column (50 mm x 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile-water (80:20, v/v) at a flow rate of 0.5 ml/min.

  • Detection: An API 4000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) scan mode using a TurboIonSpray ionization (ESI) source.

Method 3: Enantioselective LC/MS/MS for m-Nisoldipine in Beagle Dog Plasma

  • Sample Preparation: Samples were pretreated by a single-step protein precipitation with acetonitrile.

  • Chromatography: Separation of enantiomers was achieved on a ULTRON ES-OVM column (150 × 4.6 mm, 5 μm) at 20°C with a mobile phase of methanol-acetonitrile-ammonium acetate (pH 7.0; 2mM) (15:15:70, v/v/v) at a flow rate of 0.8 mL/min.

  • Detection: An API 4000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) scan mode using an ElectroSpray ionization (ESI) source.

Method 4: HPLC-DAD for Nisoldipine in Bulk and Tablets

  • Sample Preparation: For tablets, twenty tablets were powdered, and an amount equivalent to one tablet was dissolved in methanol, filtered, and diluted.

  • Chromatography: Chromatographic separation was achieved using an Agilent ZORBAX Eclipse Plus C18 column (4.6×250 mm) and a mobile phase consisting of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v) at pH 4.0 with a flow rate of 1.0 ml/min.

  • Detection: The ultraviolet detector was set at a wavelength of 275 nm.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method between two different laboratories. This process ensures that the method is robust and provides comparable results regardless of the testing site.

Cross-Validation Workflow cluster_0 Originating Lab cluster_1 Receiving Lab A Method Development & Validation B Prepare & Ship Validation Samples A->B E Analyze Validation Samples B->E C Analyze Samples F Compare & Evaluate Results C->F D Method Transfer & Implementation D->E E->F G Method Deemed Cross-Validated F->G Acceptance Criteria Met H Investigate Discrepancies F->H Discrepancies Found

Caption: Generalized workflow for inter-laboratory cross-validation of an analytical method.

References

The Gold Standard Debate: Nisoldipine-d6 Versus Other Internal Standards in Nisoldipine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of Nisoldipine in biological matrices.

In the realm of pharmacokinetic and bioequivalence studies, the precise measurement of drug concentrations in biological fluids is paramount. For a calcium channel blocker like Nisoldipine, used in the management of hypertension, accurate quantification is crucial for determining its efficacy and safety profile.[1] The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to ensure accuracy and reproducibility. While several compounds have been employed as internal standards for Nisoldipine analysis, the use of a stable isotope-labeled (SIL) internal standard, such as Nisoldipine-d6, is theoretically the most robust approach.

This guide provides a comparative overview of this compound and other commonly used internal standards, supported by a review of published experimental data. We delve into the theoretical advantages of using a deuterated standard and compare this with the reported performance of alternative, non-isotopically labeled standards.

The Ideal Internal Standard: Why this compound is the Theoretical Frontrunner

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This includes having similar extraction recovery, chromatographic retention, and ionization efficiency. A stable isotope-labeled internal standard, such as this compound, is the closest embodiment of this ideal. By replacing six hydrogen atoms with deuterium, the chemical properties of this compound remain nearly identical to Nisoldipine, while its mass is increased by six daltons. This mass difference allows for its distinct detection by the mass spectrometer.

The primary advantages of using a SIL-IS like this compound include:

  • Correction for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because a SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction, leading to higher data quality.

  • Compensation for Variability: A SIL-IS compensates for variations in sample preparation, injection volume, and instrument response.

  • Improved Precision and Accuracy: By effectively normalizing for analytical variability, the use of a SIL-IS generally results in improved precision and accuracy of the measurement.

Despite these significant theoretical advantages, published studies detailing the specific use and performance of this compound in the bioanalysis of Nisoldipine are scarce. However, the principles of using deuterated internal standards are well-established and widely accepted in the field of bioanalysis.

Alternative Internal Standards: A Practical Comparison

In the absence of readily available data for this compound, researchers have turned to other structurally similar compounds as internal standards for Nisoldipine analysis. The most commonly reported alternatives are other dihydropyridine calcium channel blockers, such as Nimodipine and Nitrendipine .

The following table summarizes the performance characteristics of analytical methods for Nisoldipine using these alternative internal standards, as reported in the scientific literature.

ParameterMethod using Nimodipine as ISMethod using Nitrendipine as IS
Linearity Range 0.5 - 20.0 ng/mL0.05 - 50.0 ng/mL (for each enantiomer)
Correlation Coefficient (r) 0.9995Not explicitly stated, but method deemed suitable
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.05 ng/mL (for each enantiomer)
Precision (RSD%) Within-day: < 9.28%; Between-day: < 11.13%Within-day & Between-day: < 15%
Accuracy Not explicitly statedNot explicitly stated
Extraction Method Liquid-Liquid Extraction (Ethyl Acetate)Liquid-Liquid Extraction (Toluene)
Analytical Technique HPLC-ESI-MSHPLC-GC-MS
Reference [2][3]

Experimental Protocols at a Glance

Method Using Nimodipine as an Internal Standard[2]
  • Sample Preparation: Nisoldipine and the internal standard, nimodipine, are extracted from plasma using ethyl acetate. The organic layer is then separated and evaporated to dryness. The resulting residue is reconstituted in the mobile phase.

  • Chromatography: The separation is achieved on an Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.).

  • Mobile Phase: A mixture of methanol and water (80:20, v/v).

  • Detection: High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) is used in the selected-ion monitoring (SIM) mode.

Method Using Nitrendipine as an Internal Standard[3]
  • Sample Preparation: Plasma samples are made alkaline and then extracted with toluene.

  • Chiral Separation: The enantiomers of Nisoldipine are resolved on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v). The fractions for the (+) and (-) enantiomers are collected separately.

  • Quantification: The collected fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) using an Ultra 1 Hewlett-Packard column. The detector is operated in the single-ion monitoring (SIM) mode with electron-impact ionization. The ions monitored are m/z 371.35 and 270.20 for nisoldipine and m/z 360.00 for the internal standard, nitrendipine.

Bioanalytical Workflow for Nisoldipine Quantification

The following diagram illustrates a typical workflow for the quantification of Nisoldipine in a biological matrix using an internal standard and LC-MS/MS.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the bioanalytical quantification of Nisoldipine using an internal standard.

Discussion and Recommendations

While the presented data for nimodipine and nitrendipine as internal standards demonstrate acceptable performance for the quantification of Nisoldipine, the use of a stable isotope-labeled internal standard like this compound remains the gold standard. The structural similarity of nimodipine and nitrendipine to Nisoldipine makes them viable alternatives, as they are expected to have comparable, though not identical, extraction and chromatographic behaviors. However, they cannot perfectly mimic the ionization characteristics of Nisoldipine, especially in the presence of significant matrix effects.

For researchers and drug development professionals aiming for the highest level of accuracy and robustness in their bioanalytical methods, the use of This compound is strongly recommended . The initial investment in synthesizing or purchasing a deuterated internal standard is often offset by the improved data quality, reduced need for extensive method troubleshooting, and increased confidence in the final results.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of Nisoldipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. Nisoldipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension. Its therapeutic monitoring and pharmacokinetic studies necessitate robust and reliable analytical methods. This guide provides a detailed comparison of two powerful techniques for Nisoldipine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is based on a comprehensive review of published experimental data, focusing on key performance metrics such as sensitivity, linearity, and sample preparation efficiency. While LC-MS/MS is more commonly employed for the analysis of pharmaceuticals like Nisoldipine due to its applicability to a wide range of compounds without the need for derivatization, GC-MS can also be a viable, albeit more complex, alternative.

At a Glance: LC-MS/MS vs. GC-MS for Nisoldipine Analysis

FeatureLC-MS/MSGC-MS
Principle Separation based on polarity in a liquid mobile phase, followed by mass analysis.Separation based on volatility and polarity in a gaseous mobile phase, followed by mass analysis.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Samples must be volatile and thermally stable, often necessitating derivatization.
Derivatization Generally not required for Nisoldipine.Typically required for Nisoldipine and other dihydropyridines to increase volatility and thermal stability.
Sensitivity High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the low ng/mL to sub-ng/mL range.Can achieve high sensitivity, with reported LLOQs in the low ng/mL range.
Sample Preparation Often simpler, involving protein precipitation or liquid-liquid extraction.More complex, typically involving liquid-liquid extraction followed by a derivatization step.
Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower due to the additional derivatization step.
Instrumentation Cost Generally higher initial investment.Can have a lower initial investment compared to high-end LC-MS/MS systems.

Quantitative Performance Comparison

The following tables summarize the quantitative performance data for Nisoldipine analysis using both LC-MS/MS and GC-MS, as reported in various studies.

Table 1: LC-MS/MS Method Performance for Nisoldipine Quantification
ParameterReported Value(s)Reference(s)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL, 0.25 ng/mL[1][2]
Linearity Range 0.2 - 20 ng/mL, 0.25 - 20 ng/mL[1][2]
Precision (%RSD) < 15%[2]
Accuracy (%Bias) Within ±15%
Sample Matrix Rat plasma, Beagle dog plasma
Table 2: GC-MS Method Performance for Nisoldipine Quantification
ParameterReported Value(s)Reference(s)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (for each enantiomer)
Linearity Range 0.05 - 50.0 ng/mL (for each enantiomer)
Precision (%CV) < 15%
Accuracy Not explicitly stated, but method deemed reliable.
Sample Matrix Human plasma

Note: The GC-MS data is derived from a study employing a chiral HPLC separation prior to GC-MS analysis for the quantification of individual enantiomers.

Experimental Protocols

Below are detailed methodologies for representative LC-MS/MS and GC-MS experiments for Nisoldipine quantification.

LC-MS/MS Experimental Protocol

This protocol is a composite of commonly used methods for Nisoldipine analysis in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 400 µL of acetonitrile (containing the internal standard, e.g., Nimodipine).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nisoldipine: Precursor ion (e.g., m/z 389.2) → Product ion (e.g., m/z 315.2)

    • Internal Standard (e.g., Nimodipine): Precursor ion (e.g., m/z 419.2) → Product ion (e.g., m/z 343.2)

  • Ion Source Parameters: Optimized for spray voltage, gas flows, and temperature.

GC-MS Experimental Protocol

This protocol is based on a published method for the analysis of dihydropyridine calcium channel blockers and includes a necessary derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add a suitable internal standard.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Separate the organic layer and evaporate it to dryness.

  • Derivatization (Extractive Methylation): The residue is treated with a methylating agent (e.g., methyl iodide) in the presence of a phase-transfer catalyst to convert the acidic metabolites and potentially the parent drug into more volatile methyl esters. This step is crucial for making the analytes amenable to GC analysis.

  • After the reaction, the derivatized sample is cleaned up, and the final extract is dissolved in a suitable solvent for injection.

2. Gas Chromatography Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.

3. Mass Spectrometry Conditions

  • Ionization Source: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative screening.

  • Monitored Ions: Specific ions for derivatized Nisoldipine and the internal standard would be selected for SIM mode to enhance sensitivity and selectivity.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS analysis of Nisoldipine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc msms MS/MS Detection (ESI+, MRM) lc->msms quant Quantification msms->quant

LC-MS/MS Experimental Workflow for Nisoldipine Quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap1 Evaporation lle->evap1 deriv Derivatization (e.g., Methylation) evap1->deriv cleanup Clean-up deriv->cleanup evap2 Evaporation cleanup->evap2 reconstitute Reconstitution evap2->reconstitute gc GC Separation (Capillary Column) reconstitute->gc ms MS Detection (EI, SIM) gc->ms quant Quantification ms->quant

GC-MS Experimental Workflow for Nisoldipine Quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and accurate quantification of Nisoldipine in biological matrices.

LC-MS/MS emerges as the more straightforward and widely adopted method for Nisoldipine analysis. Its primary advantages lie in the minimal sample preparation required, the absence of a need for derivatization, and its high throughput. This makes it particularly well-suited for routine therapeutic drug monitoring and high-volume pharmacokinetic studies.

GC-MS , while demonstrating excellent sensitivity in the context of enantioselective analysis, presents a more complex workflow due to the necessity of derivatization to ensure the volatility and thermal stability of Nisoldipine. This additional step can increase sample preparation time and introduce potential variability. However, for laboratories with established GC-MS expertise and for specific applications where this technique might offer unique advantages in terms of selectivity or cost-effectiveness for certain panels of analytes, it remains a viable option.

Ultimately, the choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sample throughput, the available instrumentation and expertise, and the overall analytical strategy. For most applications involving the routine quantification of Nisoldipine, LC-MS/MS is the recommended method due to its efficiency and ease of use.

References

Performance Assessment of Nisoldipine-d6 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the calcium channel antagonist Nisoldipine in biological matrices, the use of a stable isotope-labeled internal standard (IS) like Nisoldipine-d6 is the gold standard for ensuring accuracy and precision. This guide provides a comparative overview of the expected performance of this compound, drawing upon established bioanalytical methods for Nisoldipine, and details the experimental protocols for assessing its linearity and precision.

Linearity and Precision: A Comparative Summary

The following tables summarize typical linearity and precision data obtained from validated LC-MS/MS methods for the analysis of Nisoldipine, which are indicative of the performance expected when using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis.

Table 1: Linearity Assessment

ParameterPerformance Metric
Calibration Range0.2 - 20 ng/mL[1][2]
Correlation Coefficient (r)≥ 0.995[1][2]
Linearity (r²)≥ 0.999[3]

Table 2: Precision Assessment

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Low Quality Control (LQC)< 15%< 15%
Medium Quality Control (MQC)< 15%< 15%
High Quality Control (HQC)< 15%< 15%

Note: The acceptance criteria for precision in bioanalytical method validation are typically within ±15% for the coefficient of variation (CV), except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.

The Role of this compound in Mitigating Variability

A suitable internal standard is a compound that has physicochemical properties as close as possible to the analyte. This compound, a deuterated form of Nisoldipine, is an ideal internal standard as it co-elutes with Nisoldipine and experiences similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample processing. While structural analogs can be used, stable isotope-labeled standards like this compound offer superior accuracy and precision.

Experimental Protocols

Detailed methodologies for linearity and precision experiments are crucial for robust bioanalytical method validation.

Linearity Assessment Protocol
  • Preparation of Stock Solutions: A standard stock solution of Nisoldipine is prepared in a suitable organic solvent like methanol.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a biological matrix (e.g., human plasma) with known concentrations of Nisoldipine, ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A constant concentration of the internal standard, this compound, is added to each standard.

  • Sample Preparation: The calibration standards undergo a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.

  • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area ratios of Nisoldipine to this compound are recorded.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of Nisoldipine. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²).

Precision Assessment Protocol
  • Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), within the calibration range.

  • Intra-day Precision: A set of QC samples (n=5 or 6) at each concentration level are analyzed on the same day. The precision is expressed as the relative standard deviation (%RSD).

  • Inter-day Precision: Another set of QC samples at each concentration level are analyzed on at least two different days. The precision is also expressed as the %RSD.

  • Data Analysis: The %RSD is calculated for the measured concentrations of the QC samples at each level for both intra-day and inter-day runs.

Visualizing the Workflow and Validation Hierarchy

The following diagrams illustrate the experimental workflow and the logical relationship of analytical method validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Spike Biological Matrix with Nisoldipine & this compound protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve concentration_determination Determine Concentration calibration_curve->concentration_determination

Bioanalytical Workflow for Nisoldipine Quantification

G cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Intra_day Intra-day Precision Precision->Intra_day Inter_day Inter-day Precision Precision->Inter_day

References

Performance Under Pressure: A Comparative Guide to Accuracy and Recovery in Nisoldipine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of analytical methods for the dihydropyridine calcium channel blocker, Nisoldipine, with a focus on the critical performance metrics of accuracy and recovery, particularly concerning the use of its deuterated internal standard, Nisoldipine-d6.

While specific experimental data for the accuracy and recovery of this compound is not extensively published, this guide synthesizes available data for Nisoldipine and compares the expected performance of a deuterated internal standard against alternative approaches. The principles outlined herein are grounded in established bioanalytical method validation guidelines and the known advantages of stable isotope-labeled standards.

Data Presentation: Accuracy and Recovery at a Glance

The following table summarizes typical accuracy and recovery data for Nisoldipine from spiked samples, alongside a comparative overview of the expected performance when using a deuterated internal standard (the "gold standard") versus a structural analog internal standard.

Analyte/Internal StandardSpike LevelAccuracy (% Nominal)Recovery (%)Precision (%RSD)Citation
Nisoldipine Low QC95.12 - 101.2886.61 - 97.201.00 - 3.10[1][2]
Mid QC97.00 - 99.6695.911.17 - 2.23[1][2]
High QC97.00 - 99.66-1.17 - 2.23[1]
This compound (Deuterated IS) Low, Mid, High QCExpected: 95 - 105Expected: Consistent & ReproducibleExpected: <15
Structural Analog IS (e.g., Nimodipine) Low, Mid, High QCVariable, prone to matrix effectsLess consistent than deuterated ISGenerally <20

QC: Quality Control; RSD: Relative Standard Deviation. Data for Nisoldipine is derived from studies using HPLC and LC-MS/MS methods. Expected performance for this compound is based on the established benefits of stable isotope-labeled internal standards in minimizing variability.

Experimental Protocols

A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantification of Nisoldipine in human plasma using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To 500 µL of blank human plasma, add a known concentration of Nisoldipine standard solution and a fixed concentration of this compound internal standard solution.

  • Vortexing: Gently vortex the spiked plasma samples for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute Nisoldipine and this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nisoldipine: Precursor ion > Product ion (e.g., m/z 389.2 > 313.1)

      • This compound: Precursor ion > Product ion (e.g., m/z 395.2 > 319.1)

3. Data Analysis

  • The concentration of Nisoldipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same biological matrix.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Nisoldipine & this compound plasma->spike vortex Vortex spike->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elution spe->elute evap Evaporation elute->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition lcms->data quant Quantification data->quant

Experimental Workflow for Nisoldipine Bioanalysis

logical_relationship cluster_correction Correction Mechanism analyte_prep Sample Prep Variability ratio Peak Area Ratio (Analyte/IS) analyte_prep->ratio analyte_ion Ionization Variability analyte_ion->ratio is_prep Sample Prep Variability is_prep->ratio is_ion Ionization Variability is_ion->ratio accurate Accurate Quantification ratio->accurate

Correction of Variability Using a Deuterated Internal Standard

Discussion and Comparison with Alternatives

The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard, such as this compound. The key advantage lies in its near-identical physicochemical properties to the analyte, Nisoldipine. This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, any loss of analyte during sample preparation or fluctuations in instrument response is mirrored by the internal standard, leading to a highly accurate and precise measurement of the analyte-to-internal standard ratio.

In contrast, structural analog internal standards (e.g., other dihydropyridine calcium channel blockers like nimodipine) may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to Nisoldipine. These differences can lead to greater variability and reduced accuracy in the quantification, especially when significant matrix effects are present.

While specific, publicly available data on the accuracy and recovery of this compound is limited, the well-documented performance of deuterated internal standards in numerous other bioanalytical assays strongly supports their superiority. For researchers and drug development professionals, the investment in a deuterated internal standard like this compound is a critical step towards ensuring the generation of high-quality, reliable, and defensible pharmacokinetic data.

References

Performance of Nisoldipine-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected performance of Nisoldipine-d6 as an internal standard for the quantification of nisoldipine in various biological matrices. Due to a lack of publicly available data specifically on this compound, this guide leverages established bioanalytical methods for nisoldipine that utilize other internal standards, such as nimodipine and nitrendipine. The expected performance of this compound is extrapolated from these methods and the known benefits of using stable isotope-labeled internal standards.

Data Presentation: Comparative Performance in Human Plasma

The following table summarizes the performance characteristics of analytical methods for nisoldipine in human plasma using different internal standards. The values for this compound are projected based on the superior performance typically observed with deuterated standards, which closely mimic the analyte's behavior during sample preparation and analysis, thereby minimizing variability.

Performance ParameterNisoldipine with Nimodipine as IS[1]Nisoldipine with Nitrendipine as IS[2]Nisoldipine with this compound as IS (Expected)
Linearity Range (ng/mL) 0.5 - 20.00.05 - 50.00.05 - 50.0
Correlation Coefficient (r²) 0.9995> 0.99> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.050.05
Intra-day Precision (%RSD) < 9.28< 15< 10
Inter-day Precision (%RSD) < 11.13< 15< 10
Accuracy (% Recovery) Not ReportedNot Reported90 - 110%
Matrix Effect Not ReportedNot ReportedExpected to be minimal and compensated

Experimental Protocols

Detailed methodologies from key studies are provided below. These protocols can be adapted for use with this compound.

Method 1: LC-MS/MS for Nisoldipine in Human Plasma with Nimodipine as Internal Standard[1]
  • Sample Preparation:

    • To 1 mL of human plasma, add nimodipine internal standard.

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Agilent ODS C18 (5 µm, 250 x 4.6 mm)

    • Mobile Phase: Methanol:Water (80:20, v/v)

    • Flow Rate: Not specified

    • Injection Volume: 40 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI)

    • Mode: Selected Ion Monitoring (SIM)

Method 2: Chiral HPLC-GC-MS for Nisoldipine Enantiomers in Human Plasma with Nitrendipine as Internal Standard[2]
  • Sample Preparation:

    • Alkalinize plasma samples.

    • Extract with toluene.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Column: Chiralcel OD-H

    • Mobile Phase: Hexane:Ethanol (97.5:2.5, v/v)

    • Detection: Diode Array Detector (DAD) - used for fraction collection.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: Ultra 1 Hewlett-Packard

    • Ionization: Electron Impact (EI)

    • Mode: Single Ion Monitoring (SIM)

    • Monitored m/z: 371.35 and 270.20 for nisoldipine, 360.00 for nitrendipine (IS).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantification of nisoldipine in a biological matrix using an internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Biological Matrix (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc Liquid Chromatography Separation reconstitution->lc ms Mass Spectrometry Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Peak Area Ratio (Nisoldipine / this compound) integration->ratio quantification Quantification using Calibration Curve ratio->quantification result Final Concentration quantification->result

Caption: Experimental workflow for Nisoldipine quantification.

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. The key advantage lies in its chemical and physical similarity to the analyte, nisoldipine. This similarity ensures that any variations during sample preparation (e.g., extraction efficiency, matrix effects) and analysis (e.g., ionization suppression or enhancement) affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to higher accuracy and precision in the final concentration measurement.

While the provided data is based on methods using other internal standards, it is reasonable to expect that a validated method employing this compound would exhibit performance characteristics that are at least as good, and likely superior, particularly in terms of precision, accuracy, and mitigation of matrix effects. Researchers developing new bioanalytical methods for nisoldipine are strongly encouraged to consider this compound as the internal standard of choice to ensure the highest quality data for pharmacokinetic and other drug development studies.

References

Navigating Nisoldipine Analysis: A Comparative Guide to Pharmacokinetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of nisoldipine concentrations in biological matrices is paramount for robust pharmacokinetic assessment. This guide provides a comparative overview of different analytical methodologies employed in the study of nisoldipine pharmacokinetics, supported by experimental data and detailed protocols.

Nisoldipine, a dihydropyridine calcium channel blocker, is utilized in the management of hypertension.[1][2] Its therapeutic action is achieved by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[1][2] Due to extensive first-pass metabolism, nisoldipine exhibits low oral bioavailability, estimated to be around 5%.[3] This characteristic underscores the necessity for sensitive and reliable analytical methods to precisely quantify its concentration in plasma and other biological fluids. This guide will delve into a comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the pharmacokinetic analysis of nisoldipine.

Comparative Pharmacokinetic Data

The selection of an analytical method can significantly influence the determined pharmacokinetic profile of a drug. Below is a summary of nisoldipine pharmacokinetic parameters obtained from various studies, highlighting the analytical technique employed.

FormulationAnalytical MethodCmax (ng/mL)Tmax (h)AUC (ng·h/mL)SubjectsReference
Pure Nisoldipine SuspensionHPLC51.47 ± 0.942 ± 0.3323.33 ± 21Swiss albino rats
Nisoldipine-loaded Bilosome SuspensionHPLC116.41 ± 1.224 ± 0.7916 ± 64.09Swiss albino rats
m-Nisoldipine PolymorphsLC-MS/MS---Sprague-Dawley rats
Nisoldipine Coat-Core Tablets (5-30 mg)Gas Chromatography with Electron Capture DetectionDose-dependent-Dose-proportionalHypertensive patients
Nisoldipine (Oral)---Systemic availability: 3.9% ± 3.5%Healthy subjects
Nisoldipine Nanostructured Lipid Carriers (NLCs)---2.46-fold higher bioavailability vs. suspensionRats
Nisoldipine Solid Lipid Nanoparticles (SLNs)---1.09-fold higher bioavailability vs. NLCsRats

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the experimental protocols for HPLC and LC-MS/MS analysis of nisoldipine.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC with Diode Array Detection (DAD) method has been developed for the determination of nisoldipine.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of organic solvent (e.g., methanol) and water.

    • Column: A reversed-phase column is commonly used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of 275 nm.

  • Validation Parameters:

    • Linearity: The linear range for nisoldipine was reported to be 5-30 µg/mL.

    • Limit of Detection (LOD): 0.4 µg/mL.

    • Limit of Quantification (LOQ): 1.0 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method has been developed for the determination of m-nisoldipine in rat plasma.

  • Sample Preparation: A single-step protein precipitation with acetonitrile is a common and efficient method for sample pretreatment.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

    • Column: A Symmetry RP-C18 analytic column (50 mm x 4.6 mm, 3.5 µm) has been used.

    • Flow Rate: A flow rate of 0.5 mL/min is typical.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) is a common ionization source.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • Validation Parameters:

    • Linearity: A linear range of 0.2-20 ng/mL has been reported.

    • Lower Limit of Quantification (LLOQ): 0.2 ng/mL.

Method Comparison: HPLC vs. LC-MS/MS

LC-MS/MS generally offers significant advantages over HPLC for bioanalytical applications. It is typically faster, more sensitive, and more specific. The lower limit of quantification for the described LC-MS/MS method (0.2 ng/mL) is substantially lower than that of the HPLC method (1000 ng/mL or 1.0 µg/mL), highlighting the superior sensitivity of LC-MS/MS for detecting low concentrations of nisoldipine. This increased sensitivity is particularly advantageous for pharmacokinetic studies where drug concentrations can fall to very low levels. While both methods demonstrate good linearity and precision, the specificity of LC-MS/MS, derived from monitoring specific mass transitions, minimizes the risk of interference from endogenous plasma components or metabolites.

Experimental Workflow Visualization

The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column RP-HPLC Column Injection->Column Detection UV/DAD Detector Column->Detection Data Data Acquisition Detection->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Concentration Concentration Calculation Integration->Concentration

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column UPLC/HPLC Column Injection->Column Ionization ESI Source Column->Ionization MassSpec Tandem Mass Spectrometer (MS/MS) Ionization->MassSpec Data Data Acquisition MassSpec->Data MRM_Data MRM Data Data->MRM_Data Integration Peak Integration MRM_Data->Integration Concentration Concentration Calculation Integration->Concentration

References

The Gold Standard in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Precision with Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of bioanalytical methods are paramount. In the quantitative analysis of Nisoldipine, a calcium channel blocker, the choice of an internal standard is a critical factor influencing data integrity. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Nisoldipine-d6, with alternative non-deuterated internal standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte, Nisoldipine, allowing for superior correction of variability during sample preparation and analysis. This guide will delve into the practical implications of this choice, focusing on inter-day and intra-day precision.

While specific precision data for this compound itself is not extensively published, as precision is typically reported for the analyte, the following sections will present data from Nisoldipine assays using other internal standards as a benchmark. This will be followed by a discussion on the inherent advantages of using a deuterated standard like this compound.

Comparative Precision Data

The following tables summarize the inter-day and intra-day precision for Nisoldipine and a related compound, Nimodipine, when using non-deuterated internal standards. This data serves as a baseline for the level of precision expected in a well-validated bioanalytical method. The use of a deuterated internal standard like this compound is anticipated to meet or exceed this level of performance due to its superior ability to compensate for analytical variability.

Table 1: Inter-day and Intra-day Precision of Nisoldipine with Nimodipine as Internal Standard

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low QC< 9.28%< 11.13%
Medium QC< 9.28%< 11.13%
High QC< 9.28%< 11.13%

Data adapted from a high-performance liquid chromatography-electrospray ionization mass spectrometric method for the determination of nisoldipine in human plasma.[1]

Table 2: Inter-day and Intra-day Precision of Nimodipine with Nitrendipine as Internal Standard

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
2.0 (LQC)6.2%8.9%
20 (MQC)4.5%6.8%
80 (HQC)3.7%5.5%

Data from a UPLC-MS/MS method for the determination of nimodipine in human plasma.[2]

The Deuterated Advantage: Why this compound is the Superior Choice

The use of a deuterated internal standard like this compound offers significant advantages over structural analogs:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to Nisoldipine, meaning they elute at the same time. This ensures that both compounds experience the same matrix effects, leading to more accurate quantification.

  • Similar Ionization Efficiency: The ionization efficiency of this compound in a mass spectrometer is very similar to that of Nisoldipine. This allows for effective normalization of signal variations.

  • Improved Accuracy and Precision: By effectively compensating for variations in sample extraction, injection volume, and instrument response, deuterated internal standards lead to lower coefficients of variation (%CV) and improved accuracy of the results.

Experimental Protocols

Below are detailed methodologies for the bioanalysis of Nisoldipine, which can be adapted for use with this compound as the internal standard.

Method 1: HPLC-ESI-MS for Nisoldipine in Human Plasma
  • Internal Standard: Nimodipine (can be substituted with this compound)

  • Sample Preparation:

    • To 1 mL of plasma, add the internal standard solution.

    • Extract with 3 mL of ethyl acetate by vortexing for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent ODS C18 reversed-phase column (5 µm, 250 x 4.6 mm i.d.)

    • Mobile Phase: Methanol-water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 40 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection: Selected Ion Monitoring (SIM)

Method 2: Enantioselective HPLC-GC-MS for Nisoldipine in Human Plasma
  • Internal Standard: Nitrendipine (can be substituted with this compound)

  • Sample Preparation:

    • Basify plasma samples and extract with toluene.

    • Resolve the enantiomers on a Chiralcel OD-H column with a mobile phase of hexane-ethanol (97.5:2.5, v/v).

    • Collect the (+)- and (-)-fractions separately.

  • GC-MS Conditions:

    • Column: Ultra 1 Hewlett-Packard column

    • Ionization: Electron Impact (EI)

    • Detection: Single-Ion Monitoring (SIM)

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the pharmacological context of Nisoldipine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Precision_Accuracy Calculate Precision & Accuracy Quantification->Precision_Accuracy

Caption: Experimental workflow for bioanalytical method validation using an internal standard.

nisoldipine_pathway Nisoldipine Nisoldipine L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle) Nisoldipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation leads to Contraction Muscle Contraction Vasoconstriction Vasoconstriction Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Simplified signaling pathway of Nisoldipine's mechanism of action.

References

A Comparative Guide to the Isotopic Exchange and Stability of Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nisoldipine-d6, a deuterated internal standard, focusing on its isotopic stability and performance against potential alternatives. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of internal standards for the quantitative analysis of Nisoldipine.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the management of hypertension. For accurate bioanalytical quantification of Nisoldipine using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial. This compound is a commercially available option where six hydrogen atoms have been replaced by deuterium. This guide examines the critical aspects of its stability and the potential for isotopic exchange, comparing it with another deuterated dihydropyridine, Nifedipine-d6.

Data Presentation: A Comparative Overview

The selection of a suitable deuterated internal standard hinges on its isotopic purity and stability under various conditions. While specific long-term and accelerated stability data for this compound are not extensively published, we can infer its stability profile from studies on Nisoldipine and general principles of deuterated compounds. Nifedipine-d6 is presented here as a comparable alternative from the same drug class.

PropertyThis compoundNifedipine-d6 (Alternative)Rationale & Supporting Data
Chemical Formula C₂₀H₁₈D₆N₂O₆C₁₇H₁₂D₆N₂O₆Chemical structure determines susceptibility to degradation pathways.
Molecular Weight 394.49 g/mol 352.38 g/mol A sufficient mass difference from the analyte is essential for MS-based detection.
Isotopic Purity Typically ≥99% deuterated formsTypically ≥99% deuterated forms[1]High isotopic purity is critical to minimize cross-talk between the analyte and internal standard signals, ensuring accurate quantification.
Reported Stability Not explicitly stated; inferred from Nisoldipine≥ 4 years[1]Long-term stability data from the manufacturer provides confidence in the integrity of the standard over time.
Potential for Isotopic Exchange Low, but possible at acidic C-H positionsLow, but possible at acidic C-H positionsDeuterium atoms on non-exchangeable positions (e.g., methyl groups) are generally stable. However, hydrogens alpha to carbonyl groups could be susceptible to exchange under certain pH conditions.
Known Degradation Pathways (of parent compound) Oxidation, hydrolysis (alkaline), photodecomposition[2]Oxidation, hydrolysis, photodecompositionUnderstanding the degradation pathways of the parent compound is crucial for designing relevant stability studies for the deuterated analog.

Experimental Protocols

To ensure the reliability of this compound as an internal standard, rigorous testing of its isotopic purity and stability is recommended. Below are detailed protocols for key experiments.

Protocol 1: Determination of Isotopic Purity and Exchange by LC-MS/MS

Objective: To determine the isotopic purity of this compound and to assess its potential for back-exchange to non-deuterated or partially deuterated forms under analytical conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare working solutions by diluting the stock solution with the mobile phase to be used in the LC-MS/MS analysis.

    • To test for back-exchange, incubate a solution of this compound in the mobile phase at different pH values (e.g., acidic, neutral, and basic) and temperatures (e.g., room temperature and 40°C) for a defined period (e.g., 24 hours).

  • LC-MS/MS Analysis:

    • LC Conditions (adapted from a validated Nisoldipine method):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Acetonitrile and water (80:20 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM):

        • Monitor the transition for this compound (e.g., m/z 395.2 → [product ion]).

        • Simultaneously monitor the transitions for Nisoldipine (m/z 389.2 → [product ion]) and partially deuterated species (d1 to d5) to detect any isotopic exchange or impurities.

  • Data Analysis:

    • Calculate the isotopic purity by comparing the peak area of the d6 species to the sum of the peak areas of all isotopic variants (d0 to d6).

    • Assess isotopic exchange by measuring the increase in the peak areas of d0 to d5 species in the incubated samples compared to the initial sample.

Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation under stress conditions.

Methodology:

  • HPLC Method (adapted from a validated Nisoldipine method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

  • Forced Degradation Studies:

    • Prepare solutions of this compound in a suitable solvent.

    • Subject the solutions to the following stress conditions as per ICH guidelines:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 6 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 6 hours.

      • Oxidative Degradation: 3% H₂O₂ at 80°C for 6 hours.

      • Thermal Degradation: Heat at 105°C for 24 hours (for solid state).

      • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

    • Quantify the percentage of degradation.

Protocol 3: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to determine its shelf-life.

Methodology:

  • Sample Storage:

    • Store aliquots of solid this compound in well-closed containers protected from light.

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance

      • Purity by the stability-indicating HPLC method.

      • Isotopic purity by LC-MS/MS.

Visualizations

Experimental Workflow for Isotopic Purity and Stability Testing

G cluster_prep Sample Preparation cluster_iso Isotopic Purity & Exchange cluster_stab Stability Testing start This compound Standard stock Prepare Stock Solution start->stock work Prepare Working Solutions stock->work lcms LC-MS/MS Analysis work->lcms forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) work->forced longterm Long-Term & Accelerated Stability Studies work->longterm data_iso Calculate Isotopic Purity & Assess Exchange lcms->data_iso hplc Stability-Indicating HPLC Analysis forced->hplc longterm->hplc data_stab Determine Degradation Profile & Shelf-Life hplc->data_stab G analyte Analyte: Nisoldipine is_choice Internal Standard Selection analyte->is_choice nis_d6 This compound is_choice->nis_d6 nif_d6 Nifedipine-d6 is_choice->nif_d6 criteria Evaluation Criteria nis_d6->criteria nif_d6->criteria purity High Isotopic Purity criteria->purity stability Chemical Stability criteria->stability no_exchange No Isotopic Exchange criteria->no_exchange availability Commercial Availability criteria->availability

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential, step-by-step procedures for the proper and safe disposal of Nisoldipine-d6, a deuterated analog of Nisoldipine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks. Nisoldipine, the parent compound, is known to be harmful if swallowed or in contact with skin and is toxic to aquatic life with long-lasting effects.[1][2]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact with the compound.
Hand Protection Compatible chemical-resistant glovesTo avoid skin contact.
Body Protection A lab coat or other protective clothingTo prevent contamination of personal clothing.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and thoroughly wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure for this compound

This compound should be treated as hazardous chemical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is a violation of regulatory standards. The following procedure outlines the recommended steps for safe disposal.

1. Waste Classification and Segregation:

  • Treat this compound as a hazardous pharmaceutical waste.

  • Segregate it from non-hazardous waste to ensure proper handling and disposal.

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals mixed with the waste.

3. Waste Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Incineration: The recommended method for the destruction of pharmaceutical waste is incineration in a facility equipped with an afterburner and scrubber to ensure complete combustion and to neutralize harmful emissions.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, until it is collected by the disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, ensuring safety and compliance at each step.

G A This compound Waste Generation B Wear Appropriate PPE A->B C Classify as Hazardous Waste B->C D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Manifest & Record Keeping F->G H Transport by Licensed Contractor G->H I Final Disposal (Incineration) H->I

Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can manage and dispose of this compound responsibly, contributing to a safe and environmentally conscious research environment.

References

Personal protective equipment for handling Nisoldipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nisoldipine-d6. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

This compound is a deuterium-labeled version of Nisoldipine, a calcium channel blocker. While deuterated compounds are generally considered stable and non-radioactive, their chemical properties and associated hazards are similar to their non-deuterated counterparts.[1] Therefore, the handling precautions for Nisoldipine should be applied to this compound.

Hazard Identification and Classification

Nisoldipine is classified with the following hazards:

  • Harmful if swallowed or in contact with skin.[2]

  • Suspected of damaging fertility or the unborn child.[2]

  • Toxic to aquatic life with long-lasting effects.[2]

It is essential to handle this compound with caution and adhere to the safety protocols outlined below.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of powder-free, disposable gloves (e.g., nitrile).[3]Prevents skin contact and absorption. Double-gloving is recommended when handling hazardous drugs.
Eye Protection Safety Goggles or Face ShieldTightly fitting safety goggles with side-shields or a full-face shield.Protects eyes from splashes and airborne particles.
Body Protection Laboratory Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Provides a barrier against contamination of clothing and skin.
Respiratory Protection N95 Respirator or higherA NIOSH/MSHA or European Standard EN 149 approved respirator.Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a ventilated enclosure.

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to maintain airborne levels below exposure limits.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.

Procedural Steps for Handling:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and inspected before use.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting (Solid Form):

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood.

    • Use dedicated spatulas and weighing papers.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • Nisoldipine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). When preparing stock solutions, add the solvent to the solid compound slowly to avoid splashing.

    • If preparing aqueous solutions, first dissolve Nisoldipine in a minimal amount of DMSO before diluting with the aqueous buffer.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Solid this compound gather_materials->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Emergency ScenarioProcedural Steps
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with plenty of soap and water for at least 15 minutes.3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.
Small Spill (Powder) 1. Evacuate the immediate area.2. Wear appropriate PPE, including respiratory protection.3. Gently cover the spill with an absorbent material to avoid raising dust.4. Carefully scoop the material into a sealed container for disposal.
Large Spill 1. Evacuate the laboratory and alert others.2. Contact the institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Place all unused solid this compound and contaminated disposable materials (e.g., gloves, weighing papers, pipette tips) into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Contaminated Sharps:

    • Dispose of any contaminated needles or syringes directly into a sharps container without capping or clipping them.

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous material disposal company, following all federal, state, and local regulations.

Disposal Workflow Diagram

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Items (Gloves, Tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps Contaminated Sharps sharps_container Sharps Container sharps->sharps_container licensed_disposal Licensed Hazardous Waste Contractor solid_container->licensed_disposal liquid_container->licensed_disposal sharps_container->licensed_disposal

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.